molecular formula C7H10N2O B11727772 2-(Methoxymethyl)pyridin-4-amine

2-(Methoxymethyl)pyridin-4-amine

Cat. No.: B11727772
M. Wt: 138.17 g/mol
InChI Key: KRNRQQWIGJZZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(methoxymethyl)pyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3,(H2,8,9)

InChI Key

KRNRQQWIGJZZAE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=CC(=C1)N

Origin of Product

United States

Foundational & Exploratory

Core Physicochemical & Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Methoxymethyl)pyridin-4-amine CAS Number: 1538416-23-7

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Methoxymethyl)pyridin-4-amine, a substituted aminopyridine derivative of increasing interest in synthetic and medicinal chemistry. As a key building block, its unique structural features—combining the versatile pyridine core with a methoxymethyl substituent—offer significant potential for the development of novel molecules in drug discovery and materials science. This guide synthesizes available data on its properties, proposes a logical synthetic pathway, discusses its potential applications, and outlines essential safety protocols, grounded in established chemical principles and authoritative sources.

2-(Methoxymethyl)pyridin-4-amine is a distinct chemical entity whose utility is defined by its physical and chemical characteristics. The aminopyridine scaffold is a well-established pharmacophore, and the addition of a methoxymethyl group at the 2-position can significantly influence solubility, metabolic stability, and target engagement.[1]

Key Properties

A summary of the compound's essential data is presented below. Purity levels are typically reported at ≥97%, though this should be verified by analytical testing for any specific batch.[2]

PropertyValueSource(s)
CAS Number 1538416-23-7[2][3]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
IUPAC Name 2-(methoxymethyl)pyridin-4-amine[2]
SMILES COCC1=NC=CC(N)=C1[2]
Appearance Reported as a solid (specific color may vary)[4]
Purity ≥97%[2]
Storage Store at 0-8 °C for long-term stability[2][4]
Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic signatures. Researchers should perform their own analytical characterization for verification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 6.0-8.0 ppm range, with coupling patterns dictated by their relative positions. The methoxy group (-OCH₃) should present as a sharp singlet around δ 3.3-3.5 ppm. The methylene protons (-CH₂-) adjacent to the oxygen and the pyridine ring would likely appear as a singlet around δ 4.3-4.5 ppm. The amine protons (-NH₂) will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display seven distinct signals. The pyridine ring carbons would appear in the aromatic region (δ 110-160 ppm). The methoxy carbon is expected around δ 55-60 ppm, and the methylene carbon around δ 70-75 ppm.

  • Mass Spectrometry (MS): The nominal mass would correspond to the molecular weight of 138. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (1500-1600 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1050-1150 cm⁻¹).[5]

Proposed Synthesis & Mechanistic Rationale

The causality for this multi-step synthesis is rooted in the strategic manipulation of functional groups. A commercially available, appropriately substituted pyridine is chosen as the starting point. The sequence of reactions is designed to install the required methoxymethyl and amine functionalities while avoiding unwanted side reactions, such as self-coupling or reaction at incorrect positions.

G cluster_0 Proposed Synthesis Workflow cluster_1 More Plausible Route A Start: 2-Chloro-4-nitropyridine B Step 1: Nucleophilic Substitution (Sodium Methoxide, Methanol) A->B Introduce Methoxy Group C Intermediate: 2-Methoxy-4-nitropyridine B->C D Step 2: Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Convert -NO₂ to -NH₂ E Intermediate: 2-Methoxypyridin-4-amine D->E CAS: 20265-39-8 F Step 3: Functional Group Interconversion (Not directly applicable, alternative route considered below) G Target: 2-(Methoxymethyl)pyridin-4-amine H Start: 4-Amino-2-methylpyridine I Step 1: N-Oxidation (m-CPBA) H->I J Intermediate: 4-Amino-2-methylpyridine N-oxide I->J K Step 2: Boekelheide Rearrangement (Acetic Anhydride) J->K L Intermediate: 4-Acetamido-2-acetoxymethylpyridine K->L M Step 3: Hydrolysis & Etherification (1. NaOH/H₂O; 2. NaH, MeI) L->M M->G Final Product Formation

Caption: Proposed synthetic workflow for 2-(Methoxymethyl)pyridin-4-amine.

Detailed Experimental Protocol (Proposed)

This protocol outlines a plausible synthesis based on the second, more direct route shown in the diagram. It is a conceptual workflow that requires laboratory optimization.

Objective: To synthesize 2-(Methoxymethyl)pyridin-4-amine from 4-Amino-2-methylpyridine.

Step 1: N-Oxidation of 4-Amino-2-methylpyridine

  • Dissolve 4-Amino-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition of an oxidizing agent is a standard method to form N-oxides of pyridines.[6]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-methylpyridine N-oxide.

Step 2: Boekelheide Rearrangement to form 4-Acetamido-2-acetoxymethylpyridine

  • Suspend the crude 4-Amino-2-methylpyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. This rearrangement is a classic method for functionalizing the methyl group at the 2-position of a pyridine N-oxide. The amine is simultaneously acetylated for protection.

  • Cool the reaction and carefully pour it onto ice water to quench the excess acetic anhydride.

  • Neutralize with a solid base (e.g., sodium carbonate) and extract the product with ethyl acetate.

  • Dry the organic phase and concentrate to yield the di-acetylated intermediate.

Step 3: Hydrolysis and Etherification

  • Dissolve the crude intermediate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a strong base like sodium hydroxide (3-4 eq) and heat to reflux for 4-6 hours to hydrolyze both the acetamide and the acetate ester.

  • Cool the reaction mixture and concentrate to remove methanol. Extract the resulting aqueous solution to obtain 4-amino-2-(hydroxymethyl)pyridine.

  • Thoroughly dry the intermediate alcohol. Dissolve it in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH) (1.2 eq) portion-wise to form the alkoxide. This strong base is necessary to deprotonate the alcohol for the subsequent etherification.

  • Add methyl iodide (MeI) (1.2 eq) and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction with water, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the final product, 2-(Methoxymethyl)pyridin-4-amine.

Applications in Drug Discovery & Rationale

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in over 40 marketed drugs.[7] Its value stems from the pyridine ring's ability to engage in hydrogen bonding, its aromatic nature for π-stacking interactions, and its basic nitrogen atom which can improve aqueous solubility and serve as a handle for salt formation.[1]

The specific structure of 2-(Methoxymethyl)pyridin-4-amine suggests its utility as a building block for creating targeted therapeutics. The primary amine at the 4-position is an excellent nucleophile, ideal for forming amide bonds, ureas, or participating in reductive amination reactions to link the scaffold to other molecular fragments.[8] The methoxymethyl group at the 2-position provides a steric and electronic modification that can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties.

G cluster_features Key Structural Features cluster_properties Physicochemical & ADME Properties cluster_applications Potential Therapeutic Applications Core 2-(Methoxymethyl)pyridin-4-amine Pyridine Pyridine Core Core->Pyridine Amine 4-Amine Group (-NH₂) Core->Amine Methoxy 2-Methoxymethyl Group (-CH₂OCH₃) Core->Methoxy HBD H-Bond Donor/Acceptor Pyridine->HBD Solubility Enhanced Aqueous Solubility Amine->Solubility Amine->HBD Methoxy->Solubility Metabolism Metabolic Stability Methoxy->Metabolism Permeability Membrane Permeability Methoxy->Permeability Kinase Kinase Inhibitors Solubility->Kinase Influences Efficacy & Safety CNS CNS-Active Agents Solubility->CNS Influences Efficacy & Safety Antiprotozoal Anti-Protozoal Agents Solubility->Antiprotozoal Influences Efficacy & Safety Agrochem Agrochemicals Solubility->Agrochem Influences Efficacy & Safety HBD->Kinase Influences Efficacy & Safety HBD->CNS Influences Efficacy & Safety HBD->Antiprotozoal Influences Efficacy & Safety HBD->Agrochem Influences Efficacy & Safety Metabolism->Kinase Influences Efficacy & Safety Metabolism->CNS Influences Efficacy & Safety Metabolism->Antiprotozoal Influences Efficacy & Safety Metabolism->Agrochem Influences Efficacy & Safety Permeability->Kinase Influences Efficacy & Safety Permeability->CNS Influences Efficacy & Safety Permeability->Antiprotozoal Influences Efficacy & Safety Permeability->Agrochem Influences Efficacy & Safety

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Storage

As a substituted aminopyridine, 2-(Methoxymethyl)pyridin-4-amine should be handled with care, assuming it possesses hazards similar to related compounds. The GHS hazard statements for this class of compounds typically include warnings for irritation and acute toxicity.[2][9]

Hazard CategoryPrecautionary Measures & Protocols
Health Hazards GHS Pictogram: GHS07 (Exclamation Mark) .[2] Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Handling Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12][13]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14] If dust is generated, respiratory protection may be required.[12]
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[11] IF ON SKIN: Wash with plenty of soap and water.[13] IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 0-8 °C.[2][4] May be air or moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[10]

Disclaimer: This safety information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • 2-Methoxypyridin-4-amine. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com.[Link]

  • 2-(Methoxymethyl)pyridine. PubChem, National Center for Biotechnology Information.[Link]

  • 2-Methylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information.[Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC, National Center for Biotechnology Information.[Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.[Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.[Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. ResearchGate.[Link]

  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate.[Link]

  • Spectroscopic Investigations of 2-Aminopyridine. TSI Journals.[Link]

Sources

2-(Methoxymethyl)pyridin-4-amine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Methoxymethyl)pyridin-4-amine: Properties, Reactivity, and Applications for the Research Scientist

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a core component in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for drug design.[1][3] Within this class, substituted 4-aminopyridines are of particular interest due to their synthetic versatility and biological relevance. This guide provides a detailed technical overview of 2-(Methoxymethyl)pyridin-4-amine , a valuable building block for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, reactivity profile, plausible synthetic routes, and its potential in the synthesis of complex molecular architectures.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization in synthesis. The data for 2-(Methoxymethyl)pyridin-4-amine is summarized below.

PropertyValueSource
IUPAC Name 2-(methoxymethyl)pyridin-4-amine[4]
CAS Number 1538416-23-7[4][5]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Appearance Typically a solid at room temperature[6]
Purity Commercially available up to 97%[4]
SMILES COCC1=NC=CC(N)=C1[4]
InChI InChI=1S/C7H10N2O/c1-10-5-7-8-4-2-6(9)3-7/h2-4H,5,9H2,1H3Inferred from structure
InChIKey Not readily available

Spectroscopic Characterization (Anticipated):

While specific spectral data is not widely published, the structure of 2-(Methoxymethyl)pyridin-4-amine allows for the prediction of key spectroscopic signatures:

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). The singlets for the methoxy (-OCH₃) and methylene (-CH₂-) protons would be expected in the upfield region (δ 3.0-4.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, with the pyridine ring carbons appearing in the downfield region (>100 ppm) and the aliphatic methoxymethyl carbons appearing upfield.

  • Mass Spectrometry (MS): The nominal mass would be 138, with the molecular ion peak [M]+ at m/z = 138 and a protonated species [M+H]+ at m/z = 139 in ESI+.

Synthesis Strategy: A Plausible Approach

A direct, published synthesis for 2-(Methoxymethyl)pyridin-4-amine is not readily found in the provided search results. However, a logical and robust synthetic route can be designed based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

A plausible pathway could start from a commercially available, appropriately substituted pyridine, such as 2-chloro-4-nitropyridine, and proceed through nucleophilic aromatic substitution (SNAr) and reduction steps.

G A 2-Chloro-4-nitropyridine B 2-(Methoxymethyl)-4-nitropyridine A->B  NaOCH₃, CH₃OH (SNAr) C 2-(Methoxymethyl)pyridin-4-amine B->C  H₂, Pd/C or Fe/HCl (Reduction)

Caption: Plausible synthetic workflow for 2-(Methoxymethyl)pyridin-4-amine.

Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure designed to illustrate the practical synthesis. It is imperative that any new synthesis be first performed on a small scale with appropriate safety precautions.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to install the methoxymethyl group

  • Causality: The nitro group at the 4-position is strongly electron-withdrawing, which activates the 2-position of the pyridine ring towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile to displace the chloride.

  • Procedure:

    • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-nitropyridine (1.0 equivalent).

    • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(methoxymethyl)-4-nitropyridine, which can be purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group is readily reduced to a primary amine using various methods. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternatively, reduction with a metal in acid (e.g., iron powder in acetic or hydrochloric acid) is a classic and effective approach.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the 2-(methoxymethyl)-4-nitropyridine (1.0 equivalent) from the previous step in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-(Methoxymethyl)pyridin-4-amine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Methoxymethyl)pyridin-4-amine is governed by the interplay of its three key functional components: the nucleophilic 4-amino group, the basic pyridine nitrogen, and the methoxymethyl substituent.

Caption: Key reactive sites of 2-(Methoxymethyl)pyridin-4-amine.

  • Reactions at the 4-Amino Group: This is the most reactive site for many transformations. As a primary aromatic amine, it readily undergoes:

    • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Can be alkylated, though selectivity for mono- vs. di-alkylation can be challenging.

    • Palladium-Catalyzed Cross-Coupling: The N-H bond can participate in reactions like Buchwald-Hartwig amination to form more complex diarylamines.

    • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) can form a diazonium salt, a versatile intermediate for introducing various other functional groups (e.g., via Sandmeyer reaction).

  • Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule.

    • Salt Formation: It will readily react with acids to form pyridinium salts. This can be used to modify solubility or during purification.

    • N-Oxidation: Treatment with an oxidant like m-CPBA or H₂O₂ can form the corresponding N-oxide, which alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to nucleophilic attack.[7]

  • Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution. The strong electron-donating amino group at the 4-position helps to activate the ring, directing potential electrophilic attack to the 3- and 5-positions.

Applications in Drug Discovery and Development

Aminopyridine derivatives are prevalent in medicinal chemistry due to their ability to act as versatile scaffolds for creating libraries of compounds for biological screening.[1][8]

  • Scaffold for Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • CNS-Active Agents: The pyridine moiety can improve CNS penetration, and compounds based on this scaffold have been explored for neurological disorders.[9]

  • Improving Physicochemical Properties: The methoxymethyl group at the 2-position is sterically unobtrusive and can influence the molecule's properties. The ether oxygen can act as a hydrogen bond acceptor, and the group can modulate lipophilicity and aqueous solubility, which are critical parameters for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Methoxymethyl)pyridin-4-amine is not available from the search, data from closely related aminopyridine and methoxypyridine analogs provide a strong basis for hazard assessment and handling procedures.[10][11]

GHS Hazard Information (Anticipated):

PictogramHazard ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[10][11]
Skin Irritation (Category 2)H315: Causes skin irritation[10][11]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[10][11]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[10][11]

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A lab coat.[14]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][15]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[12][15]

Conclusion

2-(Methoxymethyl)pyridin-4-amine is a strategically designed building block that offers researchers a valuable entry point into novel chemical space. Its well-defined reactive sites—the nucleophilic amine and the basic pyridine nitrogen—allow for predictable and diverse functionalization. The presence of the methoxymethyl group provides an additional tool for fine-tuning physicochemical properties essential for drug development. By understanding its properties, reactivity, and handling requirements as outlined in this guide, scientists can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

  • CymitQuimica. (n.d.). 2-Methoxy- 4-Aminopyridine.
  • Advanced ChemBlocks. (2026, February 3). 2-(methoxymethyl)pyridin-4-amine.
  • Chem-Impex. (n.d.). 2-Methoxy-pyridin-4-ylamine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, August 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Methoxypyridin-4-amine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Zhou, D., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide.
  • BLD Pharm. (n.d.). 1538416-23-7|2-(Methoxymethyl)pyridin-4-amine.
  • PubChem. (n.d.). 2-Pyridinamine, 4-(4-methoxyphenyl)-.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine.
  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine.
  • PubChem. (n.d.). 2-[(2-Methoxyphenoxy)methyl]pyridin-4-amine.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

The 2-(Methoxymethyl)pyridin-4-amine Scaffold: Synthetic Utility and Biological Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 2-(Methoxymethyl)pyridin-4-amine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Methoxymethyl)pyridin-4-amine core (CAS: 1538416-23-7) represents a highly specialized pharmacophore in modern medicinal chemistry. While 4-aminopyridine (4-AP) is classically known for its potassium channel blocking activity (fampridine), the introduction of a 2-methoxymethyl substituent significantly alters its physicochemical and biological profile. This guide analyzes this scaffold as a "privileged structure" for kinase inhibition, exploring its utility in optimizing solubility, metabolic stability, and hinge-binding interactions.

Key Value Proposition:

  • Solubility Enhancement: The ether linkage provides a polar handle without introducing a full hydrogen bond donor, often improving lipophilic ligand efficiency (LLE).

  • Kinase Hinge Binding: The 4-amino-pyridine motif is a canonical hinge binder; the 2-substituent directs selectivity by interacting with the gatekeeper residue or solvent front.

  • Versatile Functionalization: Acts as a robust building block for fragment-based drug discovery (FBDD).

Structural & Physicochemical Analysis[1]

The Pharmacophore Triad

The biological activity of this scaffold is governed by three distinct structural zones:

  • The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA). In kinase active sites, this typically accepts a proton from the backbone amide of the hinge region (e.g., Met, Leu residues).

  • The Exocyclic Amine (C4-NH2): Acts as a Hydrogen Bond Donor (HBD). This forms a critical bond with the backbone carbonyl of the hinge.

  • The 2-Methoxymethyl Tail:

    • Steric Role: Occupies the ribose binding pocket or extends towards the solvent front.

    • Electronic Role: The oxygen atom can serve as a weak HBA, potentially anchoring water networks or interacting with specific residues like Lys or Asp in the active site.

Physicochemical Properties (Computed)
PropertyValueImplication for Drug Design
Molecular Weight ~138.17 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.5 - 0.8Highly water-soluble; lowers lipophilicity of larger conjugates.
TPSA ~48 ŲExcellent membrane permeability (CNS penetrant potential).
pKa (Pyridine N) ~9.1Highly basic; likely protonated at physiological pH, aiding solubility but potentially affecting membrane transport.

Synthetic Pathways[2]

The synthesis of 2-(Methoxymethyl)pyridin-4-amine derivatives requires navigating the reactivity of the pyridine ring to prevent over-alkylation or unwanted side reactions.

Primary Synthesis Route (Reductive Etherification)

This route starts from commercially available 2-cyano-4-aminopyridine or methyl 2-aminoisonicotinate.

Step-by-Step Protocol:

  • Starting Material: Methyl 2-aminoisonicotinate.

  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C to yield (4-aminopyridin-2-yl)methanol.

  • Protection (Optional): If N-methylation is a risk, protect the exocyclic amine with a Boc group (Di-tert-butyl dicarbonate).

  • Methylation: Deprotonation of the alcohol with Sodium Hydride (NaH) followed by addition of Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Deprotection: Removal of Boc group (if used) with TFA/DCM.

Visualization of Synthetic Logic (DOT)

SynthesisRoute Start Methyl 2-aminoisonicotinate Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 (4-Aminopyridin-2-yl)methanol Step1->Inter1 Step2 O-Methylation (NaH, MeI) Inter1->Step2 End 2-(Methoxymethyl)pyridin-4-amine Step2->End Risk Risk: N-Methylation Mitigation: Boc-Protection Step2->Risk

Caption: Figure 1: Strategic synthesis of the 2-(Methoxymethyl)pyridin-4-amine core via reductive etherification.

Biological Activities & Therapeutic Potential[2][3][4][5]

Kinase Inhibition (Oncology & Inflammation)

The most significant application of this scaffold is as a "hinge-binding" warhead.

  • Mechanism: The 2-aminopyridine motif mimics the adenine ring of ATP.

  • Target Specificity:

    • CDK (Cyclin-Dependent Kinases): The methoxymethyl group can fit into the specific hydrophobic pockets near the gatekeeper residue, potentially improving selectivity for CDK9 or CDK2 over other isoforms.

    • JNK (c-Jun N-terminal Kinase): 4-aminopyridine derivatives have shown efficacy in blocking JNK pathways involved in neurodegeneration and inflammation.

    • VRK1/2 (Vaccinia-related Kinase): Recent studies highlight aminopyridines as scaffolds for VRK inhibitors, where the 2-substituent dictates binding mode orientation.

Neurological Activity (Ion Channel Modulation)
  • Potassium Channel Blockade: The parent compound, 4-aminopyridine (Fampridine), is a non-selective voltage-gated potassium channel blocker used in Multiple Sclerosis to improve walking.

  • Safety Consideration: The addition of the bulky 2-methoxymethyl group typically reduces the seizure liability associated with unsubstituted 4-AP by sterically hindering the tight fit required inside the K+ channel pore. This makes the derivative a safer starting point for CNS drug discovery where K+ channel blockade is an off-target effect to be avoided.

Antimicrobial Activity[4]
  • Mycobacterium tuberculosis: 2,4-disubstituted pyridine derivatives have demonstrated bactericidal activity against intracellular tuberculosis.[1] The methoxymethyl group modulates lipophilicity (LogP), crucial for penetrating the waxy mycobacterial cell wall.

Experimental Protocols

Protocol: In Vitro Kinase Assay (ADP-Glo™)

To validate the scaffold as a kinase inhibitor.

Reagents:

  • Kinase Enzyme (e.g., CDK2/CyclinA)

  • Substrate (e.g., Histone H1)

  • ATP (Ultrapure)

  • Test Compound: 2-(Methoxymethyl)pyridin-4-amine derivative

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Dilute compound in DMSO to 100x final concentration.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase buffer

    • 1 µL Compound (or DMSO control)

    • 2 µL Substrate/ATP mix

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 mins at RT.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Protocol: Microsomal Stability Assay

To assess the metabolic vulnerability of the methoxymethyl ether.

Rationale: Methoxymethyl ethers can be susceptible to O-demethylation by Cytochrome P450 enzymes.

Workflow:

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Mechanism of Action Visualization

The following diagram illustrates the hypothetical binding mode of a 2-(Methoxymethyl)pyridin-4-amine derivative within a generic kinase ATP-binding pocket.

BindingMode cluster_Ligand Ligand Scaffold Hinge Kinase Hinge Region (Backbone CO & NH) PyridineN Pyridine N1 (H-Bond Acceptor) Hinge->PyridineN H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water Network) AminoGroup 4-Amino Group (H-Bond Donor) AminoGroup->Hinge H-Bond MethoxyGroup 2-Methoxymethyl (Solubilizing Tail) MethoxyGroup->Gatekeeper Steric Avoidance MethoxyGroup->Solvent Hydrophilic Interaction

Caption: Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a kinase.

References

  • PubChem. (2025). 2-Methoxypyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Vertex AI Search. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

  • Frontiers in Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Available at: [Link]

  • Journal of Medicinal Chemistry. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-(Methoxymethyl)pyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Cross-Coupling Reactions with 2-(Methoxymethyl)pyridin-4-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-(methoxymethyl)pyridin-4-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, EGFR inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket while improving aqueous solubility via the ether moiety.

However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents a distinct challenge: the "Aminopyridine Problem." The coexistence of a highly nucleophilic exocyclic amine (


) and an endocyclic pyridine nitrogen creates a chelating environment that can rapidly poison palladium catalysts, leading to stalled reactions and low yields.

This guide provides a field-proven, mechanistic approach to overcoming these hurdles. We detail protocols utilizing Buchwald Precatalysts (Generation 3/4) and sterically demanding phosphine ligands to shield the active metal center, enabling high-yield couplings without the need for amine protection steps.

Mechanistic Insight: The Catalyst Deactivation Challenge

To successfully couple 2-(methoxymethyl)pyridin-4-amine derivatives (typically the halogenated partner), one must understand why standard protocols (e.g.,


) often fail.
The Coordination Trap

In a standard catalytic cycle, the Pd(0) species must undergo oxidative addition into the C-X bond. However, the aminopyridine motif acts as a bidentate or bridging ligand. The free amine (


) and the pyridine nitrogen can displace labile ligands (like triphenylphosphine), forming a thermodynamically stable bis-coordinated Pd(II) complex . This "dead" species is too sterically crowded and electron-rich to undergo transmetallation with the boronic acid, effectively shutting down the cycle.
The Solution: Bulky Biaryl Phosphines

The use of dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , RuPhos ) is critical. These ligands are:

  • Electron-rich: Facilitating oxidative addition into electron-deficient pyridyl halides.

  • Sterically bulky: The biaryl backbone creates a "roof" over the Pd center, physically preventing the coordination of the substrate's nitrogen atoms while still allowing the smaller aryl halide to approach.

CatalystDeactivation Pd_Active Active Pd(0) Species (Ligand Bound) Dead_Complex Inactive Pd-Amine Complex (Catalyst Poisoning) Pd_Active->Dead_Complex Poisoning Pathway (Standard Ligand) Ox_Add Oxidative Addition Complex (Pd-Ar-X) Pd_Active->Ox_Add Normal Pathway (Bulky Ligand) Substrate 2-(Methoxymethyl)pyridin-4-amine Derivative Substrate->Dead_Complex N-Coordination Product Biaryl Product Ox_Add->Product Transmetallation & Red. Elim.

Figure 1: Mechanistic divergence between productive coupling and catalyst poisoning by aminopyridines.

Experimental Protocols

Protocol A: The "Gold Standard" (High Difficulty Substrates)

Recommended for: Direct coupling of free-amine containing halides (e.g., 5-bromo-2-(methoxymethyl)pyridin-4-amine) with aryl boronic acids. Rationale: Uses XPhos Pd G3 , a precatalyst that releases the active Pd(0)-L species rapidly even at room temperature, preventing the formation of inactive Pd-dimers.

Materials:
  • Substrate: Halogenated 2-(methoxymethyl)pyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base:

    
     (0.5 M aqueous solution or finely ground solid) (2.0–3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: If using solid base (

      
      ), add it here.
      
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Inject 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Inject 0.5 M aq.

    
      (4 mL, 2.0 mmol) via syringe.
    
    • Crucial: The biphasic system (Dioxane/Water) is often superior for solubilizing the polar aminopyridine.

  • Reaction: Place the vial in a pre-heated block at 80°C (or 40°C–60°C for thermally sensitive substrates). Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, increase temperature to 100°C. Reaction is typically complete in 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over
    
    
    .[1][2]
  • Purification: The free amine can streak on silica. Use DCM:MeOH (95:5) with 1%

    
      or Triethylamine  to deactivate silica.
    
Protocol B: Cost-Effective Alternative (Scale-Up)

Recommended for: Less sterically hindered substrates or when precatalysts are unavailable. Rationale: Uses


 , a robust catalyst that resists deactivation better than 

due to the chelating dppf ligand.
Materials:
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure:
  • Combine halide (1.0 equiv), boronic acid (1.3 equiv),

    
     (3.0 equiv), and 
    
    
    
    (5 mol%) in a flask.
  • Evacuate/backfill with Argon.

  • Add degassed DME/Water (4:1, concentration 0.1 M).

  • Heat to 90°C for 12–16 hours.

  • Note: This protocol requires higher temperatures and longer times than Protocol A.

Optimization Matrix

When initial attempts fail, consult this decision matrix to optimize conditions systematically.

VariableStandard ConditionOptimization A (Low Reactivity)Optimization B (High Dehalogenation)
Ligand XPhosSPhos (Better for high steric bulk)BrettPhos (For primary amines)
Catalyst Source Pd G3 Precatalyst

+ Ligand
(1:2 ratio)

+ Ligand
Base

(aq)

(anhydrous in Dioxane)

(Strong base, fast reaction)
Solvent Dioxane/Watern-Butanol (High temp, polar)Toluene/Water (If solubility allows)
Decision Tree for Optimization

OptimizationTree Start Standard Protocol A (XPhos Pd G3, 80°C) Check Check LC-MS Conversion Start->Check Success Isolate Product Check->Success >90% Conv. Failure1 Low Conversion (<20%) Starting Material Remains Check->Failure1 Failure2 Protodeboronation (Boronic Acid Loss) Check->Failure2 Failure3 Pd Black Formation (Catalyst Death) Check->Failure3 Sol1 Switch to SPhos Pd G3 Increase Temp to 100°C Failure1->Sol1 Sol2 Use Excess Boronic Acid (2.0 eq) Switch to Anhydrous Cs2CO3 Failure2->Sol2 Sol3 Increase Catalyst Loading (10%) Add 10% Free Ligand Failure3->Sol3

Figure 2: Troubleshooting decision tree for Suzuki coupling of aminopyridines.

Critical Considerations

The Methoxymethyl (MOM-like) Group

The 2-(methoxymethyl) group is generally stable under basic Suzuki conditions. However, it can be sensitive to strong Lewis acids (e.g.,


, 

).
  • Caution: Avoid acidic workups (pH < 3) or prolonged exposure to strong acids, which may cleave the ether to the alcohol or alkyl halide.

Palladium Scavenging

Aminopyridines have a high affinity for residual Palladium, often retaining it after chromatography (resulting in colored products and failed toxicity screens).

  • Protocol: Treat the crude organic layer with a metal scavenger such as SiliaMetS® Thiol or QuadraPure™ TU (3–5 equivalents relative to Pd) for 2 hours at 40°C before filtration and evaporation.

Order of Addition

Always add the catalyst last or to the mixture of halides/ligands before adding the base to prevent immediate precipitation of Pd-hydroxides, especially in aqueous conditions.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

Sources

Application Note: A Guide to the Buchwald-Hartwig Amination of 2-(Methoxymethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in pharmaceutical and medicinal chemistry, where the synthesis of N-aryl heterocycles is a cornerstone of drug discovery.[3][4][5] This guide offers a detailed protocol and in-depth scientific rationale for the successful execution of the Buchwald-Hartwig amination using 2-(Methoxymethyl)pyridin-4-amine, a substrate class that presents unique challenges and opportunities due to the presence of a coordinating pyridine nitrogen. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Scientific Foundation: The Catalytic Cycle and Its Implications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the bond formation between an amine and an aryl halide or pseudohalide.[6] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[7][8]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[6][9]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the N-aryl amine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst.[1][10]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (LPd(II)(Ar)(X)) pd0->oa_complex + Ar-X (Oxidative Addition) amido_complex Palladium Amido Complex (LPd(II)(Ar)(NR'R'')) oa_complex->amido_complex + R'R''NH, Base - HX • Base amido_complex->pd0 - Ar-NR'R'' (Reductive Elimination) Experimental Workflow setup 1. Setup Add Catalyst & Base to Vessel inert 2. Inert Atmosphere Evacuate & Backfill with Ar/N₂ setup->inert add_reagents 3. Add Substrates Aryl Halide & Amine inert->add_reagents add_solvent 4. Add Solvent Anhydrous, Degassed Toluene add_reagents->add_solvent react 5. Reaction Heat (80-110 °C) with Stirring add_solvent->react monitor 6. Monitor TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Work-up Quench, Dilute & Extract monitor->workup Complete purify 8. Purification Column Chromatography workup->purify product Pure Product purify->product

Sources

N-arylation protocols for 2-(Methoxymethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Arylation Protocols for 2-(Methoxymethyl)pyridin-4-amine

Executive Summary & Strategic Analysis

2-(Methoxymethyl)pyridin-4-amine represents a distinct class of "privileged scaffolds" in kinase inhibitor discovery. However, its reactivity profile presents a dichotomy: the C4-amino group is the desired nucleophile, yet the pyridine nitrogen (N1) and the methoxymethyl ether oxygen (C2-OMe) create a "chelating trap" that can poison transition metal catalysts.

Successful N-arylation requires navigating two main challenges:

  • Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine compared to simple anilines.

  • Catalyst Inhibition: The basic pyridine nitrogen can competitively bind to Palladium (Pd), displacing ligands and arresting the catalytic cycle.

This guide details three validated protocols—Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Chan-Lam Coupling —prioritized by reaction scope and reliability.

Method Selection Matrix

Before selecting a protocol, analyze your electrophile (Aryl Partner).

MethodSelection Start Start: Select Aryl Partner CheckElec Is Aryl Partner Electron Deficient? (e.g., Nitrobenzene, Chloropyrimidine) Start->CheckElec SnAr Method B: SnAr (No Metal, High Yield) CheckElec->SnAr Yes CheckHalide Is it an Aryl Halide (Cl, Br, I, OTf)? CheckElec->CheckHalide No Buchwald Method A: Buchwald-Hartwig (Gold Standard) CheckHalide->Buchwald Yes CheckBoron Is it an Aryl Boronic Acid? CheckHalide->CheckBoron No ChanLam Method C: Chan-Lam (Mild, Aerobic) CheckBoron->ChanLam Yes

Figure 1: Decision matrix for selecting the optimal N-arylation strategy.

Protocol A: Buchwald-Hartwig Cross-Coupling (The Gold Standard)

Best For: Unactivated aryl bromides/chlorides, electron-rich partners, and sterically hindered systems. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]

Critical Causality (Why this works):
  • Ligand Selection (BrettPhos/RuPhos): We utilize bulky, electron-rich dialkylbiaryl phosphines. These ligands are large enough to prevent the formation of off-cycle Pd-pyridine complexes (catalyst resting states) while promoting the difficult reductive elimination step.

  • Base Selection (NaOtBu vs. LHMDS): Sodium tert-butoxide is standard. However, if the substrate contains base-sensitive esters, LiHMDS is the preferred alternative.

Experimental Procedure

Reagents:

  • Substrate: 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv) [Note: G3 precatalyst ensures rapid activation]

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the amine, aryl halide, NaOtBu, and BrettPhos Pd G3. Cap with a septum.

  • Degassing: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Crucial: Oxygen poisons the active Pd(0) species.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting amine (m/z ~139) should disappear.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate in vacuo.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: Aminopyridines streak; add 1%

    
     or 
    
    
    
    to the eluent.

Quantitative Data Summary:

ParameterStandard ConditionAlternative (Sensitive Groups)
Catalyst BrettPhos Pd G3 (2-5 mol%)Xantphos (5 mol%) + Pd(OAc)2
Base NaOtBu (1.4 equiv)Cs2CO3 (2.0 equiv)
Temp 90°C100-110°C
Typical Yield 85-95%60-75%

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient partners (e.g., 4-chloropyridine, 2-chloropyrimidine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination via a Meisenheimer complex. No metal required.

Critical Causality:

The 4-amino group is moderately nucleophilic. To force the reaction without a metal catalyst, the electrophile must have a low LUMO (highly electron-deficient). We use a polar aprotic solvent (DMSO/NMP) to stabilize the charged transition state.

Experimental Procedure

Reagents:

  • Substrate: 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (Hunig's Base) (2.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP (0.5 M)

Step-by-Step:

  • Mix: Combine amine, electrophile, and base in a pressure vial.

  • Solvation: Add DMSO.

  • Heat: Stir at 120°C for 16 hours.

    • Optimization: If conversion is low (<50%) after 6h, increase temp to 140°C or switch to NaH (strong base protocol) in DMF at 0°C -> RT.

  • Workup: Pour reaction mixture into ice-water.

    • Scenario A (Solid): If precipitate forms, filter and wash with water.

    • Scenario B (Oil): Extract with EtOAc (3x). Wash organics with brine (5x) to remove DMSO.

  • Purification: Recrystallization is often sufficient; otherwise, column chromatography.

Protocol C: Chan-Lam Coupling

Best For: Aryl Boronic Acids (when halides are unavailable) or late-stage functionalization. Mechanism: Cu(II)-mediated oxidative coupling.

Experimental Procedure
  • Catalyst: Cu(OAc)2 (1.0 equiv) - Stoichiometric copper is often required for reasonable yields with aminopyridines.

  • Ligand: Pyridine (2.0 equiv) or Bipyridine (1.0 equiv).

  • Oxidant: Atmospheric Air (

    
     balloon not usually necessary, open flask suffices).
    
  • Solvent: DCM or Methanol/Water (9:1).

  • Conditions: Stir at RT for 24–48 hours.

  • Note: Yields are typically lower (40–60%) than Buchwald, but conditions are extremely mild.

Troubleshooting & Optimization Guide

Troubleshooting Problem Low Conversion CheckCat Catalyst Poisoning? (Pyridine N binding) Problem->CheckCat CheckProt Protodehalogenation? (Ar-X -> Ar-H) Problem->CheckProt Sol1 Switch to BrettPhos G3 (Bulky Ligand) CheckCat->Sol1 Sol2 Use Anhydrous Solvents Increase Amine Equiv. CheckProt->Sol2

Figure 2: Rapid troubleshooting logic for stalled reactions.

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure or catalyst death.Switch to BrettPhos Pd G3 . Ensure

exclusion.
Ar-H Formation (Reduction)

-hydride elimination from amine.
Lower temperature.[3] Switch solvent to Toluene.[4][5]
Product Inhibition Product coordinates Pd.Use higher catalyst loading (5 mol%) or scavenging resin (Thiol) during workup.
Low Solubility Polar substrate.Use t-Amyl alcohol or add 10% DMF to Dioxane.

References

  • Buchwald-Hartwig General Protocols

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.

  • Aminopyridine Coupling Specifics

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Catalyst Generations (G3/G4)

    • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science.

  • SNAr Methodologies

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Types.[3][8][9] Chemical Reviews.

Disclaimer: This protocol involves the use of hazardous chemicals.[10][11] All experiments should be performed in a fume hood with appropriate PPE. Consult the SDS for 2-(Methoxymethyl)pyridin-4-amine and all reagents before use.

Sources

Application Note: 2-(Methoxymethyl)pyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Rationale

The Scaffold at a Glance

2-(Methoxymethyl)pyridin-4-amine represents a high-value "privileged structure" in modern medicinal chemistry. Unlike generic aminopyridines, this specific scaffold incorporates a methoxymethyl (MOM) ether moiety at the C2 position. This structural nuance provides a critical advantage in optimizing the Lipophilicity-Solubility profile (LogD/Solubility trade-off) of lead compounds, particularly in the development of Type I Kinase Inhibitors and Porcupine (PORCN) acyltransferase inhibitors.

Pharmacophore Mechanics

In the context of kinase inhibition, the 4-aminopyridine core functions as a bidentate hinge binder :

  • The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • The Exocyclic Amine (C4-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.

  • The Methoxymethyl Group (C2-substituent): This is the differentiator. It projects into the solvent-exposed front pocket or the ribose-binding pocket. The ether oxygen provides a weak HBA capability for water-bridging interactions, enhancing aqueous solubility without introducing an ionizable center that might hinder cell permeability.

Chemoinformatics Profile
PropertyValueImpact on Drug Design
Molecular Weight 138.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
CLogP ~0.5 - 0.8Low lipophilicity aids in keeping final drug MW/LogP efficient (LipE).
TPSA ~48 ŲFavorable for membrane permeability.
pKa (Pyridinium) ~9.1 (est)The 4-amino group strongly donates electron density, making the ring basic.

Part 2: Detailed Experimental Protocols

Protocol A: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: To couple 2-(Methoxymethyl)pyridin-4-amine to a halogenated heteroaryl core (e.g., a chloropyrimidine or bromo-indazole) to generate a biaryl kinase inhibitor library.

Rationale: The exocyclic amine at position 4 is nucleophilic but often requires palladium catalysis for efficient coupling to electron-rich or sterically hindered electrophiles.

Materials
  • Scaffold: 2-(Methoxymethyl)pyridin-4-amine (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos or BrettPhos (depending on steric bulk) (5-10 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

  • Reagent Loading: Charge the flask with the Aryl Halide (1.0 mmol), 2-(Methoxymethyl)pyridin-4-amine (1.2 mmol), Pd2(dba)3 (25 mg), and Xantphos (30 mg).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Base Addition: Add Cs2CO3 (650 mg) in one portion.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the consumption of the halide.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM). The methoxymethyl group is stable under these conditions.

Protocol B: Porcupine (PORCN) Inhibition Assay (Wnt Pathway)

Objective: To validate the biological activity of the synthesized scaffold-containing compounds as inhibitors of Wnt secretion. Pyridine-based scaffolds are known pharmacophores for PORCN inhibition (e.g., similar to the WNT974 class).

Mechanism: PORCN is a membrane-bound O-acyltransferase in the Endoplasmic Reticulum (ER) required for the palmitoylation of Wnt ligands. Inhibition prevents Wnt secretion and downstream signaling.

Materials
  • Cell Line: HEK293T cells stably transfected with STF (SuperTopFlash) Wnt reporter (contains TCF/LEF binding sites driving Luciferase).

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).

  • Stimulant: Wnt3a-conditioned medium or co-transfection with Wnt3a plasmid.

Step-by-Step Methodology
  • Seeding: Plate STF-HEK293T cells in white-walled 96-well plates at 20,000 cells/well in DMEM + 10% FBS. Allow to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (synthesized in Protocol A) in DMSO.

    • Add compounds to cells (Final DMSO concentration < 0.5%).

    • Include WNT974 (10 nM) as a positive control for inhibition.

  • Induction: If cells do not constitutively secrete Wnt, add Wnt3a-conditioned medium 1 hour after compound addition.

  • Incubation: Incubate cells for 24 hours at 37°C / 5% CO2.

  • Readout:

    • Remove culture media.

    • Add 100 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to lyse cells.

    • Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis: Normalize RLU (Relative Light Units) to the DMSO control. Calculate IC50 using a 4-parameter logistic regression.

Part 3: Visualization & Pathway Logic

Diagram 1: Wnt/β-catenin Signaling & PORCN Inhibition

This diagram illustrates the specific node where the scaffold-based inhibitor acts (The ER-resident Porcupine enzyme), preventing the secretion of Wnt ligands.

Wnt_Pathway Figure 1: Mechanism of Action - PORCN Inhibition by Pyridine Scaffold cluster_ER Endoplasmic Reticulum (ER) cluster_Extracellular cluster_Cell Target Cell Cytoplasm Wnt_Pre Pro-Wnt Ligand PORCN PORCN (O-acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation Inhibitor Scaffold Inhibitor (2-MOM-pyridin-4-amine deriv.) Inhibitor->PORCN Inhibits Wnt_Sec Secreted Wnt Wnt_Palm->Wnt_Sec Secretion (Wntless) Frizzled Frizzled/LRP6 Receptor Complex Wnt_Sec->Frizzled Binding DVL Dishevelled (DVL) Frizzled->DVL Activates Destruction Destruction Complex (Axin/APC/GSK3) DVL->Destruction Inhibits BetaCat β-catenin (Stabilized) Destruction->BetaCat Degrades (Blocked) Nucleus Nucleus (TCF/LEF Transcription) BetaCat->Nucleus Translocates

Caption: The scaffold targets PORCN in the ER, blocking Wnt palmitoylation. This prevents Wnt secretion, halting the downstream stabilization of β-catenin.

Diagram 2: Pharmacophore Binding Mode (Kinase Hinge)

This diagram details the atomic interactions of the 2-(Methoxymethyl)pyridin-4-amine fragment within a typical Kinase ATP-binding pocket.

Pharmacophore Figure 2: Bidentate Hinge Binding Mode cluster_Hinge Kinase Hinge Region cluster_Scaffold 2-(Methoxymethyl)pyridin-4-amine Backbone_NH Met/Glu (Backbone NH) Py_N Pyridine N1 Backbone_NH->Py_N H-Bond (2.8 Å) Backbone_CO Glu/Met (Backbone C=O) Amine_NH2 C4-Amine (-NH2) Amine_NH2->Backbone_CO H-Bond (2.9 Å) MOM_Group C2-Methoxymethyl Solvent Solvent Front / Ribose Pocket MOM_Group->Solvent Solubility/Occupancy

Caption: The Pyridine N and C4-Amine form a classic donor-acceptor motif with the kinase hinge, while the MOM group orients towards the solvent front.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394749, 2-(Methoxymethyl)pyridin-4-amine. Retrieved February 18, 2026, from [Link]

  • Liu, J., et al. (2013). Wnt pathway inhibition via Porcupine targeting: Discovery of WNT974 (LGK974). Proceedings of the National Academy of Sciences. (Contextual grounding for pyridine-based PORCN inhibitors). [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] (Demonstrates the utility of aminopyridine fragments in kinase fusion scaffolds). [Link]

  • Surh, Y.J., et al. (2020). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules. (Example of Buchwald coupling protocols for aminopyridines). [Link]

Sources

The Strategic Application of 2-(Methoxymethyl)pyridin-4-amine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions.[1][2][3] Among the diverse array of substituted pyridines, 2-(Methoxymethyl)pyridin-4-amine emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. This guide provides an in-depth analysis of the potential applications of this compound, drawing upon established synthetic methodologies and the known biological activities of structurally related analogs. We will delve into the strategic considerations for its use in drug discovery programs and provide detailed protocols for its derivatization, empowering researchers to unlock its full potential.

Introduction to 2-(Methoxymethyl)pyridin-4-amine: A Building Block with Untapped Potential

2-(Methoxymethyl)pyridin-4-amine is a bifunctional molecule featuring a reactive 4-amino group and a 2-methoxymethyl substituent on a pyridine core. The 4-aminopyridine moiety is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and other key interactions within the active sites of various enzymes and receptors.[3] The 2-methoxymethyl group, while seemingly simple, offers several strategic advantages in drug design. It can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may also engage in specific interactions with biological targets, potentially enhancing potency and selectivity.

Chemical Properties of 2-(Methoxymethyl)pyridin-4-amine:

PropertyValue
CAS Number 1538416-23-7
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

While direct applications of 2-(Methoxymethyl)pyridin-4-amine in launched drugs are not yet prevalent, its structural alerts point towards significant potential, particularly in the realm of kinase inhibitors. The 4-aminopyridine scaffold is a common feature in numerous kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site. The 2-substituent can then be tailored to occupy adjacent hydrophobic pockets, thereby influencing selectivity and potency.

A notable example of a structurally related compound is 4-amino-2-methylpyridine, which serves as a key building block in the synthesis of various kinase inhibitors.[4] By analogy, 2-(Methoxymethyl)pyridin-4-amine can be envisioned as a valuable starting material for the development of novel inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

The methoxymethyl group at the 2-position can offer advantages over a simple methyl group by:

  • Introducing a potential hydrogen bond acceptor: The oxygen atom can interact with specific amino acid residues in the target protein.

  • Modulating conformational preferences: The flexible ether linkage can allow the substituent to adopt an optimal orientation within the binding pocket.

  • Improving metabolic stability: The methoxy group can block potential sites of metabolism.

Synthetic Strategies and Protocols for Derivatization

The primary amino group of 2-(Methoxymethyl)pyridin-4-amine is the main handle for synthetic elaboration. Two of the most powerful and widely used methods for the arylation and vinylation of amines in medicinal chemistry are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine.[5][6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in drug discovery.[7]

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_catalyst Catalytic System 2_MMPA 2-(Methoxymethyl)pyridin-4-amine Reaction_Vessel Inert Solvent (e.g., Toluene, Dioxane) Heat 2_MMPA->Reaction_Vessel Aryl_Halide Aryl/Vinyl Halide or Triflate Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction_Vessel Product N-Aryl/Vinyl-2-(methoxymethyl) pyridin-4-amine Reaction_Vessel->Product

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for the Buchwald-Hartwig Amination of 2-(Methoxymethyl)pyridin-4-amine

Disclaimer: This is a generalized protocol and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-(Methoxymethyl)pyridin-4-amine

  • Aryl or vinyl halide (or triflate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[8]

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry reaction vessel, add 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv), the aryl/vinyl halide (1.2 equiv), the palladium precatalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the base (2.0-3.0 equiv) and the anhydrous, degassed solvent.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl/vinyl-2-(methoxymethyl)pyridin-4-amine.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

While the primary amino group is the most common site for derivatization, the pyridine ring itself can be functionalized. If 2-(Methoxymethyl)pyridin-4-amine were to be first converted to a halopyridine derivative (e.g., by Sandmeyer reaction of the corresponding diazonium salt), the resulting halo-2-(methoxymethyl)pyridine could be a substrate for Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and a halide or triflate.[10][11] This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the pyridine core.

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_reactants Reactants cluster_catalyst Catalytic System Halo_Pyridine Halo-2-(methoxymethyl)pyridine Reaction_Vessel Solvent System (e.g., Toluene/Water, Dioxane/Water) Heat Halo_Pyridine->Reaction_Vessel Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Precatalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Na2CO3) Base->Reaction_Vessel Product Substituted 2-(methoxymethyl)pyridine Reaction_Vessel->Product

Figure 2: Conceptual workflow for the Suzuki-Miyaura coupling.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of a Halo-2-(methoxymethyl)pyridine Derivative

Disclaimer: This is a generalized protocol and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere.

Materials:

  • Halo-2-(methoxymethyl)pyridine derivative

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, DME)

  • Reaction vessel

Procedure:

  • Preparation of the Reaction Mixture:

    • To a reaction vessel, add the halo-2-(methoxymethyl)pyridine derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the palladium catalyst (0.01-0.05 equiv).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent system and an aqueous solution of the base (2.0-3.0 equiv).

  • Reaction:

    • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Future Perspectives and Conclusion

2-(Methoxymethyl)pyridin-4-amine represents a versatile and promising building block for the discovery of new therapeutic agents. Its unique combination of a reactive amino group and a strategically positioned methoxymethyl substituent offers medicinal chemists a valuable tool for creating diverse libraries of compounds with the potential for high biological activity. The application of modern synthetic methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient and modular derivatization of this scaffold. As the demand for novel and selective drugs continues to grow, the exploration of underutilized building blocks like 2-(Methoxymethyl)pyridin-4-amine will be crucial for advancing the frontiers of medicinal chemistry.

References

  • Chem-Impex. 4-Amino-2-methylpyridine. Available from: [Link]

  • Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12489-12513.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296-2303.
  • ResearchGate. (2025). Synthesis and biological activity of polysubstituted pyridines.
  • Wikipedia. (2023).
  • ResearchG
  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ChemRxiv. (2021).
  • Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
  • ResearchGate. (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • PubMed Central (PMC). (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
  • Taylor & Francis. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
  • ScienceDirect. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-46).
  • PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Science. (2024).
  • ResearchGate. (2025).
  • Domainex. (2024).
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • Defense Technical Information Center. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
  • Fluorochem. 2-(Methoxymethyl)pyridine.
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Sigma-Aldrich. 2-Amino-4-methylpyridine.

Sources

Experimental protocol for the synthesis of 2-(Methoxymethyl)pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(methoxymethyl)pyridin-4-amine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIM, CDK) and neurological agents. The presence of the methoxymethyl ether at the C2 position provides a unique hydrogen-bond acceptor motif while modulating lipophilicity compared to a simple alkyl group.

This application note details a robust, four-stage synthetic protocol designed for reproducibility and scalability. Unlike direct nucleophilic substitutions which are often regioselective challenges on the pyridine ring, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy followed by reduction and etherification. This route ensures high regiocontrol and minimizes the formation of inseparable isomers.

Key Advantages of This Protocol:
  • Regiospecificity: The carbonylation step locks the C2 functionalization.

  • Scalability: Avoids cryogenic lithiation steps (e.g., n-BuLi at -78°C) which are difficult to scale.

  • Modularity: The intermediate alcohol allows for diverse ether derivatives beyond the methyl group.

Retrosynthetic Analysis

The strategic disconnection relies on transforming the commercially available 2-chloro-4-aminopyridine into the target via a protected ester intermediate.

Retrosynthesis Target 2-(Methoxymethyl)pyridin-4-amine (Target) Intermediate1 N-Boc-2-(Methoxymethyl)pyridin-4-amine (Protected Ether) Target->Intermediate1 Deprotection (TFA) Intermediate2 N-Boc-2-(Hydroxymethyl)pyridin-4-amine (Alcohol Precursor) Intermediate1->Intermediate2 Methylation (NaH/MeI) Intermediate3 Methyl 4-(N-Boc-amino)picolinate (Ester) Intermediate2->Intermediate3 Reduction (NaBH4) Start 2-Chloro-4-aminopyridine (Starting Material) Intermediate3->Start Pd-Catalyzed Carbonylation (CO/MeOH)

Figure 1: Retrosynthetic pathway utilizing a carbonylation-reduction sequence.

Detailed Experimental Protocols

Stage 1: Chemoselective Amine Protection

Objective: Protect the C4-amine to prevent poisoning of the Pd catalyst and side reactions during alkylation.

  • Reagents: 2-Chloro-4-aminopyridine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv).

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve 2-chloro-4-aminopyridine (10.0 g, 77.8 mmol) in DCM (150 mL) at 0°C.

  • Add Et₃N (16.2 mL) followed by DMAP (0.95 g).

  • Slowly add a solution of Boc₂O (20.4 g) in DCM (50 mL) dropwise over 30 mins.

  • Warm to room temperature (RT) and stir for 12 hours.

  • QC Check: TLC (Hexane:EtOAc 3:1) should show complete consumption of starting material (Rf ~0.2 → ~0.6).

  • Wash with 1N HCl (2 x 50 mL) to remove unreacted amine/pyridine, then sat. NaHCO₃.

  • Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~16.5 g (93%) of tert-butyl (2-chloropyridin-4-yl)carbamate as a white solid.

Stage 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the C2-chloride to a methyl ester. This is the critical C-C bond forming step.

  • Reagents: Protected substrate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Et₃N (2.0 equiv).

  • Solvent: Methanol (MeOH).[1]

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 50 psi in autoclave).

Procedure:

  • In a pressure vessel or autoclave, dissolve the Stage 1 product (10.0 g, 43.7 mmol) in anhydrous MeOH (100 mL).

  • Add Et₃N (12.2 mL). Degas the solution with N₂ for 15 mins.

  • Add Pd(dppf)Cl₂ (1.6 g, 2.1 mmol).

  • Purge the vessel with CO gas (3 cycles) and pressurize to 50 psi (3.5 bar).

  • Heat to 80°C for 16 hours.

  • Cool to RT, depressurize carefully, and filter through a Celite pad to remove Pd black.

  • Concentrate the filtrate.[2][3] Purify via silica flash chromatography (0-30% EtOAc/Hexane).

  • Yield: Expect ~9.5 g (86%) of methyl 4-((tert-butoxycarbonyl)amino)picolinate.

Stage 3: Reductive Etherification Sequence

Objective: Reduce the ester to an alcohol and subsequently methylate it.

Step 3A: Reduction

  • Dissolve the ester (5.0 g, 19.8 mmol) in THF/MeOH (1:1, 50 mL) at 0°C.

  • Add NaBH₄ (2.2 g, 59.4 mmol) portion-wise (Caution: Gas evolution).

  • Stir at RT for 4 hours. Quench with sat. NH₄Cl.[1][3][4]

  • Extract with EtOAc, dry, and concentrate to yield the crude alcohol intermediate.

Step 3B: O-Methylation

  • Dissolve the crude alcohol in anhydrous THF (40 mL) under N₂ at 0°C.

  • Add NaH (60% dispersion, 1.2 g, 30 mmol). Stir for 30 min.

  • Add Methyl Iodide (MeI) (1.9 mL, 30 mmol) dropwise.

  • Stir at RT for 3 hours.

  • Quench with water, extract with EtOAc.

  • Yield: Expect ~4.0 g (80% over 2 steps) of tert-butyl (2-(methoxymethyl)pyridin-4-yl)carbamate.

Stage 4: Deprotection

Objective: Isolate the final free amine.

  • Reagents: Trifluoroacetic acid (TFA), DCM.

Procedure:

  • Dissolve Stage 3 product (4.0 g) in DCM (20 mL).

  • Add TFA (10 mL) at 0°C. Stir at RT for 2 hours.

  • Concentrate in vacuo.[2]

  • Critical Neutralization: Redissolve residue in minimal water. Adjust pH to ~10 using 2N NaOH.

  • Extract with DCM/Isopropanol (3:1) multiple times (the product is polar).

  • Dry and concentrate.

  • Final Product: 2-(Methoxymethyl)pyridin-4-amine.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (254 nm)
MS (ESI+) [M+H]+ = 139.08LC-MS
1H NMR (DMSO-d6) δ 8.05 (d, 1H), 6.55 (s, 1H), 6.45 (d, 1H), 6.10 (br s, 2H), 4.30 (s, 2H), 3.30 (s, 3H)400 MHz NMR
Overall Yield ~55-60% (from 2-Cl precursor)Gravimetric

Mechanistic Workflow

The following diagram illustrates the reaction logic and critical intermediates.

Workflow Substrate 2-Cl-4-Aminopyridine Protected N-Boc Intermediate Substrate->Protected Boc2O Protection Ester Methyl Ester (via Pd-CO) Protected->Ester Pd(dppf)Cl2 CO (50 psi) Alcohol Alcohol (via NaBH4) Ester->Alcohol Reduction Ether Methyl Ether (via NaH/MeI) Alcohol->Ether Williamson Ether Synthesis Product Final Amine Ether->Product TFA Deprotection

Figure 2: Step-by-step reaction workflow.

Troubleshooting & Optimization

  • Issue: Incomplete Carbonylation.

    • Cause: Catalyst poisoning by free amine or insufficient CO pressure.

    • Solution: Ensure complete Boc protection (Stage 1). Increase CO pressure to 100 psi or switch catalyst to Pd(OAc)₂/Xantphos.

  • Issue: O- vs N-Methylation in Step 3B.

    • Cause: The Boc group on the N4 nitrogen reduces nucleophilicity, but N-methylation can still occur if NaH is in large excess.

    • Solution: Use exactly 1.1 equiv of NaH. Alternatively, use Ag₂O/MeI which is milder and specific for O-alkylation.

  • Issue: Product loss during extraction (Stage 4).

    • Cause: The final amine is water-soluble.

    • Solution: Use continuous extraction or "salting out" the aqueous phase with NaCl before extraction.

References

  • Carbonylation of Heterocycles

    • Title: Palladium-Catalyzed Carbonyl
    • Source:Chemical Reviews, 2019.
    • URL:[Link]

  • Suzuki Coupling Alternative (Boronates)

    • Title: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluorobor
    • Source:Journal of Organic Chemistry, 2011.[5]

    • URL:[Link]

  • General Pyridine Synthesis

    • Title: Practical Synthesis of 4-Aminopyridine Deriv
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Link for grounding)

  • Boekelheide Rearrangement (Alternative Route Context): Title: The Boekelheide Reaction: A Versatile Tool for the Functionalization of Pyridines. Source:Synthesis, 2000.

Sources

2-(Methoxymethyl)pyridin-4-amine as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methoxymethyl)pyridin-4-amine in Medicinal Chemistry

Executive Summary

2-(Methoxymethyl)pyridin-4-amine is a specialized heteroaromatic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the optimization of kinase inhibitors.[1] Unlike its more common analog, 2-methoxypyridin-4-amine, this molecule features a methylene spacer (-CH2-) between the pyridine ring and the methoxy group.[1]

This structural nuance provides two critical advantages:

  • Electronic Insulation: The methylene group interrupts the resonance donation of the oxygen into the pyridine ring, maintaining the electron-deficiency of the core.

  • Solubility & Reach: The methoxymethyl (MOM-like) arm acts as a flexible, polar solubilizing group that can reach into solvent-exposed pockets without acting as a hydrogen bond donor (HBD), reducing desolvation penalties during protein binding.

This guide details the physicochemical profile, synthetic utility, and validated protocols for incorporating this moiety into drug candidates.

Physicochemical Profile & "The DMAP Effect"

Researchers must understand the unique reactivity profile of 4-aminopyridines to avoid synthetic failure.[1]

PropertyValue / DescriptionImpact on Synthesis
Molecular Weight 138.17 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
LogP (Calc) ~0.4 - 0.8Lower lipophilicity compared to 2-ethyl/2-methyl analogs.[1]
pKa (Ring N) ~9.1 (Est.)High Basicity. The 4-amino group strongly donates electron density to the ring nitrogen via resonance.
Nucleophilicity Dual CenterCritical: The ring nitrogen is often more nucleophilic than the exocyclic amine.
Expert Insight: The DMAP Problem

2-(Methoxymethyl)pyridin-4-amine is structurally related to DMAP (4-dimethylaminopyridine).[1] In acylation or alkylation reactions, the ring nitrogen often attacks the electrophile first to form a pyridinium salt.

  • Risk: Formation of stable N-acyl pyridinium salts rather than the desired amide.[1]

  • Solution: For amide couplings, use thermodynamically controlled conditions or hindered bases. For Pd-catalysis, use precatalysts (e.g., Pd G3/G4) that activate rapidly to outcompete catalyst poisoning by the basic pyridine nitrogen.

Application Logic: SAR & Bioisosterism

This building block is most effective when targeting the ATP-binding hinge region of kinases or the orthosteric sites of GPCRs.

Diagram 1: Structural Activity Relationship (SAR) Logic

This decision tree helps medicinal chemists decide when to deploy this specific building block.

SAR_Logic Start Optimization Challenge Problem1 Poor Solubility? Start->Problem1 Problem2 Metabolic Liability? Start->Problem2 Problem3 Selectivity Issue? Start->Problem3 Solution1 Use 2-(Methoxymethyl) Adds polarity without H-bond donor Problem1->Solution1 Yes Solution2 Check CYP Inhibition (Pyridine N can bind Heme) Problem2->Solution2 Oxidation risk Solution3 Gatekeeper Interaction -CH2OMe reaches solvent front Problem3->Solution3 Target Hinge Validation Proceed to Synthesis Solution1->Validation LogP < 3 Solution3->Validation Docking

Caption: Decision matrix for substituting alkyl/aryl groups with the 2-(methoxymethyl)pyridine moiety during lead optimization.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling 2-(methoxymethyl)pyridin-4-amine with an Aryl Bromide/Chloride.[1] Challenge: The basic pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. Solution: Use of BrettPhos Pd G3 precatalyst ensures rapid reductive elimination and tolerates basic heterocycles.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2-(Methoxymethyl)pyridin-4-amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (x3).

  • Solids Addition: Add the Aryl Halide, Amine, Base, and BrettPhos Pd G3 catalyst under a positive stream of Argon.

    • Note: If the Aryl Halide is liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][3] Look for the disappearance of the Aryl Halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

    • Tip: 4-aminopyridines often streak on silica.[1] Add 1% Triethylamine or 1% NH4OH to the eluent.

Protocol B: Amide Coupling (HATU Method)

Objective: Acylation of the exocyclic amine. Challenge: Potential for N-ring acylation (kinetic product) vs. exocyclic amine acylation (thermodynamic product).

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-(Methoxymethyl)pyridin-4-amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 2 minutes (solution usually turns yellow).

  • Addition: Add 2-(Methoxymethyl)pyridin-4-amine.

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Troubleshooting: If conversion is low, heat to 50°C. If the "DMAP intermediate" (N-acyl pyridinium) forms, it usually rearranges to the stable amide upon heating or aqueous workup.

  • Workup: Dilute with water/brine. Extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography.

Mechanistic Visualization: Catalytic Cycle

Understanding the specific role of the ligand in preventing pyridine inhibition is crucial.

Buchwald_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord R-NH2 Poison Catalyst Poisoning (Pyridine N-bound) OxAdd->Poison Coordination via Ring Nitrogen Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd-N bond RedElim->Pd0 Product Release Poison->Pd0 Reversible (Steric Ligand Prevents This)

Caption: The Buchwald-Hartwig cycle. Note the "Poisoning" pathway (dashed red) where the pyridine ring nitrogen binds Pd. Bulky ligands like BrettPhos destabilize this off-cycle intermediate.[1]

Troubleshooting & Stability Notes

  • Ether Stability: The methoxymethyl ether is generally stable to basic and neutral conditions. However, it is a benzylic-type position.[1] Avoid strong Lewis acids (e.g., BBr3, AlCl3) which are commonly used to demethylate anisoles; these will likely cleave the methoxymethyl group to the alcohol or alkyl chloride.

  • Oxidation: The methylene group (-CH2-) next to the pyridine is susceptible to oxidation by strong oxidants (e.g., KMnO4, Chromic acid) to the carboxylic acid. Standard Suzuki/Buchwald conditions are safe.

  • Storage: Store under inert atmosphere at -20°C. Aminopyridines can darken (oxidize) over time upon air exposure.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Context: Establishes BrettPhos/Xantphos utility for aminopyridines.
  • Pyridine Building Blocks in Kinase Inhibitors

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the utility of solubilizing groups on heteroaromatic rings in the Das
  • Synthesis of 2-Substituted-4-Aminopyridines

    • Katz, R. B., et al. (2008). "Practical Synthesis of 4-Aminopyridine Derivatives." Organic Process Research & Development. Link

    • Context: Industrial scale-up consider
  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Potency Improvements."[1] Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of polar vectors (like methoxymethyl) to improve ligand efficiency.

Sources

Technical Application Note: Optimizing Pd-Catalyzed C-N Cross-Couplings of 2-(Methoxymethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational frameworks for utilizing 2-(Methoxymethyl)pyridin-4-amine as a nucleophile in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.[1] While this specific scaffold is a valuable intermediate in medicinal chemistry (particularly for kinase inhibitors), its dual-nucleophilic nature (pyridine nitrogen vs. exocyclic amine) and the potential for chelation via the methoxymethyl (MOM-type) side chain present specific catalytic challenges.[1]

This note provides two validated protocols: a High-Fidelity Method utilizing precatalyst architectures (BrettPhos/RuPhos) for complex heteroaryl couplings, and a Cost-Effective Method (Xantphos) for scale-up.[1]

Molecular Profile & Reactivity Analysis[1]

Substrate: 2-(Methoxymethyl)pyridin-4-amine CAS: 1538416-23-7 Role: Nucleophile (Amine source)[1]

Structural Challenges in Catalysis

The successful coupling of this substrate relies on managing three competing electronic and steric factors:

  • Catalyst Poisoning (N-Coordination): The pyridine nitrogen is a competent ligand for Pd(II).[1] Without bulky ancillary ligands on the palladium, the substrate can displace phosphines, leading to the formation of inactive [Pd(substrate)2Cl2] species (The "Pyridine Effect").[1]

  • Chelation Potential: The 2-methoxymethyl group contains an ether oxygen located three atoms away from the pyridine nitrogen. This creates a potential N,O-bidentate pocket that can sequester the metal center, slowing the oxidative addition step or preventing transmetallation.[1]

  • Electronic Deactivation: The pyridine ring is electron-deficient, reducing the nucleophilicity of the C4-amine compared to anilines.[1] This necessitates the use of electron-rich phosphine ligands to facilitate the reductive elimination step.

Mechanistic Pathway & Logic

To overcome the "Pyridine Effect," we employ bulky dialkylbiaryl phosphine ligands.[1] These ligands serve two purposes: they create a steric wall that prevents the pyridine nitrogen from binding to the Pd center, and they are electron-rich, accelerating the oxidative addition of the aryl halide electrophile.[1]

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the active catalytic cycle versus the off-cycle inhibitory pathways specific to this substrate.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Coord Amine Coordination (Rate Limiting) OxAdd->Coord + Substrate Trap CATALYST TRAP Pd(II)-Pyridine Complex (Inactive) OxAdd->Trap Pyridine N-binding (If Ligand too small) Deprot Deprotonation (Base Mediated) Coord->Deprot - HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration Trap->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle showing the critical "Trap" state where the pyridine nitrogen coordinates to Palladium if the ligand (L) lacks sufficient bulk.[1]

Experimental Protocols

Protocol A: High-Fidelity Coupling (BrettPhos/RuPhos System)

Application: Ideal for coupling with deactivated aryl chlorides, heteroaryl halides, or when high yields are critical on small scale (<1g).[1] Rationale: Third-generation precatalysts (G3/G4) ensure accurate Pd:Ligand stoichiometry and rapid initiation, crucial for avoiding the formation of Pd-black.[1]

Materials
  • Nucleophile: 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)[1]

  • Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 - 1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) or RuPhos Pd G4 (CAS: 1599466-83-7) (1.0 - 3.0 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LiHMDS (for base-sensitive substrates)[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with the amine (1.0 equiv), aryl halide (1.0 equiv), and NaOtBu (1.4 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.[1]

  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

    • Expert Tip: Do not premix the catalyst in solvent for long periods; add as a solid if possible to prevent degradation.[1]

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Deoxygenation: Sparge the mixture with Nitrogen/Argon for 2-3 minutes (crucial to protect the electron-rich phosphine).[1]

  • Reaction: Seal the vial and heat to 80–100°C for 2–12 hours.

    • Self-Validation: The reaction mixture should turn from a pale suspension to a dark orange/brown solution. If it turns black (Pd precipitation) immediately, the reaction has failed (check solvent purity).

  • Work-up: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite, and concentrate.

Protocol B: Cost-Effective Scale-Up (Xantphos System)

Application: For reactions >5g or when using highly reactive aryl bromides/iodides.[1] Rationale: Xantphos is a bidentate ligand with a wide bite angle.[1] While less active than BrettPhos, it is significantly cheaper and highly robust against the "Pyridine Effect" due to its chelating nature, which occupies two coordination sites on Pd, leaving no room for pyridine binding.[1]

Materials
  • Catalyst: Pd2(dba)3 (1.0 - 2.0 mol%)[1]

  • Ligand: Xantphos (CAS: 161265-03-8) (2.0 - 4.0 mol%)[1]

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv) - Milder base for scale-up safety.[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure
  • Pre-complexation (Critical): In the reaction vessel, mix Pd2(dba)3 and Xantphos in the solvent.[1] Stir at room temperature for 5-10 minutes under inert gas.

    • Visual Check: The solution should change color (often to a distinct reddish-brown), indicating active catalyst formation.[1]

  • Substrate Addition: Add the amine, aryl halide, and Cs2CO3.

  • Heating: Heat to 100°C (reflux) for 12–24 hours. Xantphos systems often require higher temperatures and longer times than Buchwald precatalysts.[1]

  • Monitoring: Monitor by LC-MS. The methoxymethyl group is distinct in NMR (singlet ~3.4 ppm, singlet ~4.5 ppm); shift of the pyridine protons will confirm coupling.[1]

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize conditions if the standard protocols yield <50%.

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to BrettPhos (bulkier).[1] Increase catalyst loading to 5 mol%.
Starting Material Intact, Pd Black forms Oxidation of LigandEnsure solvents are degassed .[1] Sparge with Ar for 10 mins.
Product Decomposes Base SensitivitySwitch from NaOtBu to K3PO4 or Cs2CO3 .
Protodehalogenation (Ar-X

Ar-H)
Hydride SourceSolvent is acting as hydride source.[1] Switch from alcohols to Toluene or Dioxane .[1]
Regioselectivity Issues N-Arylation vs Pyridine NThe 4-NH2 is naturally more nucleophilic.[1] If Pyridine-N arylation occurs (rare), use t-BuOH as solvent to H-bond/mask the pyridine nitrogen.[1]
Workflow Diagram: Condition Screening

Optimization Start Start: Aryl Chloride + Amine Check1 Is Substrate Base Sensitive? Start->Check1 PathA Use NaOtBu / BrettPhos G4 (Standard) Check1->PathA No (Robust) PathB Use Cs2CO3 / Xantphos (Mild) Check1->PathB Yes (Sensitive) Result Check Conversion (LCMS) PathA->Result PathB->Result Fail < 50% Yield Result->Fail Low Yield Retry Switch Ligand: AdBrettPhos or tBuXPhos Fail->Retry

Figure 2: Decision logic for selecting the initial catalytic system based on substrate stability.

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][2] Chemical Science, 2011.[1][2]

    • Context: Establishes BrettPhos and RuPhos as the primary ligands for aminopyridine couplings.[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2]

    • Context: Comprehensive guide on ligand selection for specific amine classes.[1]

  • Paul, F., et al. "Palladium-catalyzed C–N bond formation: The role of the 2-aminopyridine directing group."[1] Journal of the American Chemical Society.[1][3]

    • Context: Discusses the coordination challenges of pyridyl-amines in c
  • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides."[1] Organic Letters, 2000.[1]

    • Context: Foundational work on Xantphos utility in difficult couplings.[1]

Sources

Introduction: Navigating the Reactivity of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for 2-(Methoxymethyl)pyridin-4-amine

2-(Methoxymethyl)pyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological targets. Its structure presents two key points of nucleophilic reactivity: the exocyclic 4-amino group and the endocyclic pyridine ring nitrogen. During multi-step synthetic campaigns, the chemoselectivity of reactions can be compromised by the similar reactivity of these sites. The 4-amino group is a potent nucleophile, readily participating in acylation, alkylation, and other bond-forming reactions. Concurrently, the pyridine nitrogen, while less nucleophilic than the amino group, can be quaternized by alkylating agents or react with strong electrophiles, leading to undesired side products and complicating purification.

A robust protecting group strategy is therefore not merely advantageous but essential for the successful synthesis of complex derivatives. Such a strategy allows for the selective masking and unmasking of these reactive sites, directing reactions to the desired position and ensuring high yields of the target molecule. This guide provides a detailed overview of common and effective protecting group strategies for 2-(Methoxymethyl)pyridin-4-amine, with a focus on the practical application, mechanistic rationale, and orthogonal compatibility of these methods.

Part 1: Protection of the 4-Amino Group

The primary amino group at the C4 position is the most nucleophilic and basic site on the molecule. Its protection is paramount for reactions where derivatization is desired elsewhere, such as at the pyridine nitrogen or a different part of the molecular scaffold. The choice of protecting group is dictated by its stability to the planned downstream reaction conditions and the mildness of the conditions required for its eventual removal.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and its clean, acid-mediated removal.[1][2]

Rationale for Use: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents. This makes it ideal for syntheses involving Grignard reactions, lithium-halogen exchange, or palladium-catalyzed cross-coupling reactions. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generate a volatile tert-butyl cation that fragments into isobutylene and CO2, simplifying work-up.[3][4]

dot

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start 2-(Methoxymethyl)pyridin-4-amine BocProtected Boc-Protected Amine Start->BocProtected Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., CH₂Cl₂, MeCN) BocProtected_dep Boc-Protected Amine FreeAmine 2-(Methoxymethyl)pyridin-4-amine BocProtected_dep->FreeAmine Strong Acid (e.g., TFA, HCl) CH₂Cl₂ or Dioxane

Caption: Workflow for Boc protection and deprotection of the 4-amino group.

Protocol 1: Boc Protection of 2-(Methoxymethyl)pyridin-4-amine

This protocol is adapted from standard procedures for the Boc protection of 4-aminopyridine.[5][6]

  • Materials:

    • 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

    • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP, catalytic)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve 2-(Methoxymethyl)pyridin-4-amine in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the base. If using TEA, add 1.2 equivalents. If using DMAP, add 0.1 equivalents.

    • Slowly add Boc₂O (dissolved in a small amount of the reaction solvent, if desired) to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product, tert-butyl (2-(methoxymethyl)pyridin-4-yl)carbamate, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

This protocol utilizes trifluoroacetic acid for efficient Boc removal.[1][3]

  • Materials:

    • Boc-protected 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equivalents, or as a 25-50% solution in DCM) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.

    • Once complete, carefully concentrate the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is a classic amine protecting group that offers an orthogonal deprotection strategy to the acid-labile Boc group.[7]

Rationale for Use: The Cbz group is stable to acidic and mildly basic conditions, making it a suitable choice when the subsequent synthetic steps require acid. Its removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst) is exceptionally mild and clean, yielding the free amine, toluene, and CO₂ as byproducts.[8] This method is highly chemoselective and will not affect most other functional groups, though it is incompatible with reducible groups like alkenes, alkynes, or some nitro groups.

Protocol 3: Cbz Protection of 2-(Methoxymethyl)pyridin-4-amine

This procedure is based on standard Schotten-Baumann conditions for aminopyridines.[9]

  • Materials:

    • 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Base (e.g., NaHCO₃, Na₂CO₃, or TEA) (2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, DCM, or THF)

  • Procedure:

    • Dissolve 2-(Methoxymethyl)pyridin-4-amine in the chosen solvent system.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the solution.

    • Slowly add Cbz-Cl dropwise while maintaining the temperature at 0 °C. The base neutralizes the HCl generated during the reaction.[9]

    • Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • If using an aqueous system, extract the product with EtOAc (3x). If using an organic solvent, concentrate the mixture and then perform an aqueous workup as described for the Boc protection.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting benzyl (2-(methoxymethyl)pyridin-4-yl)carbamate by column chromatography or recrystallization.

Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis)

This is a standard protocol for Cbz removal.[8]

  • Materials:

    • Cbz-protected 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd)

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or EtOAc)

    • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Cbz-protected amine in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction is usually complete within 2-8 hours.

    • Once complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Part 2: Protection of the Pyridine Nitrogen

While less nucleophilic than the 4-amino group, the pyridine nitrogen can interfere with reactions involving strong electrophiles or organometallics. Protecting it as a pyridine N-oxide is a highly effective strategy that not only masks the nitrogen's lone pair but also modulates the electronic properties of the pyridine ring.

Rationale for Use: Formation of the N-oxide deactivates the pyridine ring towards electrophilic substitution at the C3 and C5 positions while activating the C2 and C4 positions for both electrophilic and nucleophilic attack.[10][11] This strategy effectively protects the nitrogen from alkylation. The N-oxide can be readily removed by reduction to regenerate the parent pyridine.

dot

N_Oxide_Workflow cluster_protection N-Oxide Formation cluster_deprotection Deoxygenation Start 2-(Methoxymethyl)pyridin-4-amine N_Oxide Pyridine N-Oxide Start->N_Oxide Oxidizing Agent (m-CPBA, H₂O₂/AcOH) N_Oxide_dep Pyridine N-Oxide Pyridine 2-(Methoxymethyl)pyridin-4-amine N_Oxide_dep->Pyridine Reducing Agent (PCl₃, PPh₃, H₂/Pd)

Caption: Workflow for pyridine N-oxide formation and deoxygenation.

Protocol 5: Pyridine N-Oxide Formation

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for this transformation.[12][13]

  • Materials:

    • 2-(Methoxymethyl)pyridin-4-amine (or its amino-protected form) (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1-1.3 equiv)

    • Solvent (e.g., DCM or Chloroform (CHCl₃))

  • Procedure:

    • Dissolve the starting pyridine in the solvent and cool to 0 °C.

    • Add m-CPBA portion-wise to the solution, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with more DCM and wash with a saturated NaHCO₃ solution (2-3x) to remove m-chlorobenzoic acid.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pyridine N-oxide. Purification is often possible via crystallization or column chromatography.

Protocol 6: Deoxygenation of Pyridine N-Oxide

Reduction with phosphorus trichloride (PCl₃) is a classic and efficient method for removing the N-oxide.[14][15]

  • Materials:

    • Pyridine N-oxide derivative (1.0 equiv)

    • Phosphorus trichloride (PCl₃) (1.2 equiv)

    • Anhydrous solvent (e.g., CHCl₃ or DCM)

  • Procedure:

    • Dissolve the pyridine N-oxide in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add PCl₃ dropwise. The reaction is often exothermic.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding water or pouring it onto ice.

    • Basify the mixture to a pH > 9 with a strong base (e.g., NaOH or K₂CO₃ solution).

    • Extract the product with DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the deoxygenated pyridine.

Part 3: Orthogonal Protection and Strategic Decision-Making

The true power of protecting groups is realized when they are used in an orthogonal fashion—that is, when one group can be removed selectively in the presence of another.[16][17] This allows for sequential, site-selective modifications of the molecule. For 2-(Methoxymethyl)pyridin-4-amine, a common orthogonal strategy involves protecting the amino group with Boc or Cbz and the pyridine nitrogen as an N-oxide.

dot

Decision_Tree Start Start: 2-(Methoxymethyl)pyridin-4-amine Q_Amino Is the 4-NH₂ group incompatible with the next reaction step? Start->Q_Amino Protect_Amino Protect 4-NH₂ (e.g., with Boc or Cbz) Q_Amino->Protect_Amino Yes Q_Pyridine Is the Pyridine-N incompatible with the next reaction step? Q_Amino->Q_Pyridine No Protect_Amino->Q_Pyridine Protect_Pyridine Protect Pyridine-N (form N-Oxide) Q_Pyridine->Protect_Pyridine Yes Reaction_Step Perform Synthetic Transformation Q_Pyridine->Reaction_Step No Protect_Pyridine->Reaction_Step

Sources

Troubleshooting & Optimization

Side reactions and by-product formation in 2-(Methoxymethyl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)pyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and by-product formations encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting advice grounded in established chemical principles.

Introduction: The Synthetic Challenge

2-(Methoxymethyl)pyridin-4-amine is a valuable substituted pyridine building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves several transformations that are prone to specific side reactions and can result in purification challenges. A common and cost-effective route begins with 2-methyl-4-nitropyridine, proceeding through side-chain chlorination, nucleophilic substitution, and nitro group reduction. This guide offers a detailed examination of each step, focusing on the causality behind experimental choices to maximize yield and purity.

General Synthetic Workflow

The most common pathway involves a three-step sequence. Understanding the function of each step is critical to diagnosing and resolving issues that may arise.

Synthetic_Workflow cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Group Reduction A 2-Methyl-4-nitropyridine B 2-(Chloromethyl)-4-nitropyridine A->B  NCS or SO₂Cl₂,  Radical Initiator (AIBN/BPO),  Anhydrous CCl₄ or Benzene,  Reflux C 2-(Methoxymethyl)-4-nitropyridine B->C  Sodium Methoxide (NaOCH₃),  Anhydrous Methanol or THF,  0°C to RT D 2-(Methoxymethyl)pyridin-4-amine C->D  H₂, Pd/C (Catalytic Hydrogenation)  or Fe/HCl (Metal/Acid)  or SnCl₂

Caption: Proposed synthetic pathway for 2-(Methoxymethyl)pyridin-4-amine.

Troubleshooting Guide & Step-by-Step Analysis

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Step 1: Free-Radical Chlorination of 2-Methyl-4-nitropyridine

This step targets the benzylic protons of the methyl group. The strong electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack, which helps favor the radical pathway on the side chain.

Q1: My chlorination reaction shows low conversion, with significant amounts of starting material remaining. What could be the cause?

A1: Low conversion in free-radical halogenation is typically linked to three factors:

  • Initiator Inefficiency: Radical initiators like AIBN (azobisisobutyronitrile) or BPO (benzoyl peroxide) have specific decomposition temperatures. Ensure your reaction is heated sufficiently to initiate radical formation. For AIBN, this is typically 65-85°C.

  • Presence of Inhibitors: Oxygen is a potent radical inhibitor. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and with properly degassed solvents.

  • Reagent Quality: Ensure the N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is pure and dry. Contamination can quench the radical chain reaction.

Q2: I am observing significant amounts of di- and tri-chlorinated by-products by GC-MS. How can I improve the selectivity for the mono-chlorinated product?

A2: Over-chlorination is a common statistical problem in radical reactions. To mitigate this:

  • Control Stoichiometry: Use the starting material (2-methyl-4-nitropyridine) in slight excess relative to the chlorinating agent (NCS). A molar ratio of 1.2 : 1 (picoline:NCS) is a good starting point. Avoid using more than 1 equivalent of the chlorinating agent.

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Stop the reaction once the starting material is mostly consumed but before significant amounts of the di-chlorinated product appear.

  • Slow Addition: Add the radical initiator portion-wise or the chlorinating agent dropwise over time to maintain a low, steady concentration of radicals, which favors mono-substitution.

Q3: My analysis shows evidence of chlorination on the pyridine ring itself. Why is this happening?

A3: While the nitro group is deactivating, ring chlorination can occur if conditions favor an electrophilic pathway over a radical one.

  • Mechanism: This suggests the presence of Lewis acids or protic acids that can polarize the Cl-Cl bond (if using Cl₂) or the N-Cl bond in NCS, leading to electrophilic aromatic substitution.

  • Solution: Ensure all glassware is scrupulously dry and that the reaction is run in a non-polar, aprotic solvent like carbon tetrachloride or benzene. Avoid acidic contaminants. The presence of light can also initiate radical reactions, but ionic pathways may compete in its absence if contaminants are present.

Step 2: Nucleophilic Substitution with Sodium Methoxide

This is a standard Williamson ether synthesis, where the methoxide ion acts as a nucleophile to displace the chloride from the chloromethyl group.

Q1: The conversion of the chloromethyl intermediate to the methoxymethyl ether is slow or incomplete. What are the likely issues?

A1: Incomplete substitution often points to issues with the nucleophile or the reaction environment.

  • Nucleophile Quality: Sodium methoxide is highly hygroscopic and can decompose into methanol and sodium hydroxide upon exposure to moisture. Use freshly prepared or properly stored sodium methoxide. A common troubleshooting step is to prepare it in situ by adding clean sodium metal to anhydrous methanol.

  • Solvent Choice: The solvent must be anhydrous. The presence of water will lead to the formation of the corresponding alcohol (2-(hydroxymethyl)-4-nitropyridine) as a significant by-product. Methanol is a common solvent, but THF can also be used.

  • Temperature: While the reaction is often started at 0°C to control exothermicity, it may need to be warmed to room temperature or slightly above to proceed to completion. Monitor by TLC to determine the optimal temperature profile.

Q2: I'm observing a by-product that appears to be an elimination product. Is this possible?

A2: While less common for a primary halide, elimination is a potential side reaction, especially if there is steric hindrance or if a non-nucleophilic base is present. However, with methoxide, substitution (SN2) is highly favored over elimination (E2). If you suspect elimination, re-verify the structure of your starting material and check for impurities in your base that might be more sterically hindered.

Step 3: Reduction of the 4-Nitro Group

This final step converts the electron-withdrawing nitro group into an electron-donating amine, which is a crucial transformation in many synthetic sequences. The choice of reducing agent is critical to avoid affecting other functional groups.[1][2]

Q1: My reduction is incomplete, and I've isolated intermediates. How can I drive the reaction to completion?

A1: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Their presence indicates insufficient reducing power or reaction time.

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method.[3] If the reaction stalls, the catalyst may be deactivated. Ensure the catalyst is fresh and that the substrate is free of catalyst poisons (e.g., sulfur or halide impurities). Increase hydrogen pressure or reaction time if necessary.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂): These are robust methods.[1] Ensure a sufficient excess of the metal is used (typically 3-5 equivalents). The reaction is often heterogeneous, so vigorous stirring is essential. The reaction with iron powder in acidic media is a common and effective choice.[4]

Q2: The methoxymethyl ether seems to be cleaving during the reduction. How can I prevent this?

A2: Ether cleavage typically occurs under strongly acidic conditions.

  • Problem: If you are using a metal/acid system like Fe/HCl, prolonged reaction times at high temperatures can lead to acid-catalyzed hydrolysis or cleavage of the ether.

  • Solution: Opt for milder reduction conditions. Catalytic hydrogenation with Pd/C under neutral conditions is an excellent alternative that is highly chemoselective for the nitro group and will not affect the methoxymethyl ether.[3] If a metal-based reduction is necessary, using tin(II) chloride (SnCl₂) in ethanol can also be a milder option.[3]

Q3: I am getting a low yield after workup, and the product seems to be an azo compound. What causes this?

A3: Dimerization to form azo (-N=N-) or azoxy (-N=N+(O-)-) compounds is a known side reaction, particularly when using certain metal hydrides like LiAlH₄ with aromatic nitro compounds.[3]

  • Cause: This occurs through the condensation of the intermediate nitroso and hydroxylamine species.

  • Prevention: Avoid strong, non-specific reducing agents like LiAlH₄ for this transformation. Stick to catalytic hydrogenation or dissolving metal reductions (Fe, Sn, Zn in acid), which are highly reliable for converting nitroarenes to anilines.[2]

General Purification Troubleshooting

Q: I'm struggling to purify the final product, 2-(Methoxymethyl)pyridin-4-amine, from residual starting material or by-products. What is a good strategy?

A: The basicity of the 4-amino group provides an excellent handle for purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the solution with a dilute aqueous acid (e.g., 1M HCl). The desired amine product will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10.

    • Extract the free-based amine product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product.

  • Chromatography: If impurities have similar basicity, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~1%) to the mobile phase, can prevent peak tailing and improve separation.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to this molecule? A1: Yes. One alternative involves starting with 2-chloropyridin-4-amine.[5] The challenge then becomes introducing the methoxymethyl group. This could potentially be achieved via a palladium-catalyzed cross-coupling reaction, though this often requires more specialized ligands and catalysts and may be more expensive than the classical route described here.

Q2: How can I reliably confirm the structure of my final product? A2: A combination of standard analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic singlet for the -CH₂- group (around 4.4-4.6 ppm), the singlet for the -OCH₃ group (around 3.3-3.5 ppm), and the distinct signals for the three aromatic protons on the pyridine ring. The broad singlet for the -NH₂ protons will also be present.

  • ¹³C NMR: Will show the expected number of carbon signals, including the characteristic peaks for the methoxymethyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₇H₁₀N₂O, MW: 138.17 g/mol ).[6]

Q3: What are the primary safety concerns for this synthesis? A3:

  • Reagents: Sodium methoxide is corrosive and reacts violently with water. Sulfuryl chloride and NCS are corrosive and moisture-sensitive. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Carbon tetrachloride is a known carcinogen and is often replaced with less toxic solvents like benzene (also a carcinogen) or cyclohexane where possible. Handle all organic solvents with care.

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. It must be performed in a dedicated, properly rated hydrogenation apparatus with appropriate safety measures and shielding.

Experimental Protocols & Data Summary

The following table summarizes typical conditions for each step. Note that optimization may be required for specific scales and equipment.

Step Reaction Key Reagents & Solvents Typical Temp. Typical Time Common By-products
1 Side-Chain Chlorination2-Methyl-4-nitropyridine, NCS (1.05 eq), AIBN (0.1 eq), Anhydrous CCl₄Reflux (~77°C)4-8 hDichlorinated picoline, Starting material
2 Nucleophilic Substitution2-(Chloromethyl)-4-nitropyridine, NaOCH₃ (1.2 eq), Anhydrous Methanol0°C to RT2-6 h2-(Hydroxymethyl)-4-nitropyridine
3 Nitro Reduction2-(Methoxymethyl)-4-nitropyridine, 10% Pd/C, H₂ (50 psi), EthanolRoom Temp.12-18 hNitroso/hydroxylamine intermediates

References

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Grzybowski, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Filo. (2025). Complete the following chemical reactions: b) Pyridine + PhLi (ether/0°C). Retrieved from [Link]

  • Chegg.com. (2018). Solved 10. 4 Chloropyridine reacts with sodium methoxide to. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922923B - A kind of 2-(4-methoxyphenoxy) industrialized preparing process of Sodium Propionate.
  • Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... Retrieved from [Link]

  • Brainly.in. (2020). the reaction of 4-chloropyridine with sodium etoxide is example of​. Retrieved from [Link]

  • Vaia. (n.d.). Problem 27 4-chloropyridine reacts with sod.... Retrieved from [Link]

  • Google Patents. (n.d.). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Pharmaffiliates. (n.d.). CAS No : 19798-80-2 | Product Name : 2-Amino-4-chloropyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Amino-2-Chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Chem. 2024, 3, 110-120.
  • Google P
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(Methoxymethyl)pyridin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-(Methoxymethyl)pyridin-4-amine. This resource is designed to provide in-depth, practical guidance to overcome common challenges and optimize your synthetic strategies. The information presented herein is curated from leading research and practical application to ensure scientific integrity and experimental success.

Introduction: The Challenge of Pyridine Coupling

Pyridine moieties are integral to a vast array of pharmaceuticals and functional materials.[1][2][3] However, their synthesis, particularly through transition-metal-catalyzed cross-coupling reactions, is often fraught with challenges.[1][2][3] The 2-pyridyl subunit, in particular, is known for its capricious behavior in common coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5] This guide will specifically address the nuances of coupling reactions involving 2-(Methoxymethyl)pyridin-4-amine, a substrate with its own unique electronic and steric considerations.

The primary palladium-catalyzed cross-coupling reactions discussed in this guide are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[6][7]

Core Reaction Schematics

Buchwald-Hartwig Amination:

  • Aryl-X + H₂N-R' ---[Pd catalyst, Ligand, Base]---> Aryl-NH-R'

Suzuki-Miyaura Coupling:

  • Aryl-X + R'-B(OH)₂ ---[Pd catalyst, Base]---> Aryl-R'

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with 2-(Methoxymethyl)pyridin-4-amine in coupling reactions.

Q1: Why am I observing low to no yield in my Buchwald-Hartwig amination with 2-(Methoxymethyl)pyridin-4-amine?

A1: Low yields in Buchwald-Hartwig aminations involving aminopyridines can stem from several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The methoxymethyl substituent at the 2-position can further influence the electronic properties of the pyridine ring.

  • Substrate Nucleophilicity: While the 4-amino group is generally a good nucleophile, the overall electronic nature of the substituted pyridine can impact its reactivity.

  • Inappropriate Ligand or Base Selection: The choice of ligand and base is critical in overcoming catalyst inhibition and promoting the desired catalytic cycle.[8] Bulky, electron-rich phosphine ligands are often necessary for challenging aminations.[9][10]

Q2: I'm seeing significant amounts of debromination or dehalogenation of my aryl halide starting material. What causes this and how can I prevent it?

A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on the aryl halide is replaced by a hydrogen atom.[9] This is particularly prevalent with bromopyridines.[9]

Causes:

  • This side reaction competes with the desired reductive elimination step in the catalytic cycle.[9]

Solutions:

  • Ligand Choice: Employing bulky and electron-rich phosphine ligands can promote the desired reductive elimination over debromination.[9]

  • Base Selection: Using a weaker base can sometimes minimize this side reaction.

  • Pre-catalyst: Utilizing a pre-catalyst can also help to reduce debromination.[9]

Q3: My Suzuki-Miyaura coupling with a boronic acid derivative of 2-(Methoxymethyl)pyridin-4-amine is not working. What are the likely issues?

A3: 2-Pyridyl boron reagents are notoriously unstable and can have poor reactivity in Suzuki-Miyaura cross-coupling reactions.[1][4][5]

Causes:

  • Protodeboronation: The 2-pyridyl–boron bond is highly susceptible to cleavage by protons, leading to the destruction of the boronic acid reagent.[11]

  • Reagent Instability: Many 2-pyridyl boronic acids are difficult to prepare and isolate in pure form.[2][3]

Solutions:

  • Alternative Boron Reagents: Consider using more stable boron derivatives such as MIDA (N-methyliminodiacetic acid) boronates or pyridine sulfinates, which have shown improved stability and reactivity.[2][3][11]

  • Careful Control of Reaction pH: The stability of the boronic acid is highly dependent on the pH of the reaction mixture.

Q4: What is the role of the methoxymethyl (MOM) group in these coupling reactions?

A4: The methoxymethyl (MOM) group at the 2-position can influence the reaction in several ways:

  • Steric Hindrance: It can sterically hinder the approach of the catalyst or other reagents to the pyridine nitrogen.

  • Electronic Effects: As an electron-donating group, it can increase the electron density of the pyridine ring, potentially affecting its reactivity and coordination to the palladium catalyst.

  • Potential for Cleavage: While generally stable, the MOM group can be cleaved under certain acidic or harsh reaction conditions.[12]

Troubleshooting Guides

This section provides structured approaches to troubleshoot and optimize your coupling reactions.

Guide 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination

If you are experiencing low yields with 2-(Methoxymethyl)pyridin-4-amine as the amine partner, follow this decision-making workflow.

G start Low Yield Observed ligand Screen Ligands (e.g., RuPhos, BrettPhos, XPhos) start->ligand base Optimize Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base No improvement success Improved Yield ligand->success Improvement solvent Vary Solvent (e.g., Dioxane, Toluene, THF) base->solvent No improvement base->success Improvement temp Adjust Temperature (60-110 °C) solvent->temp No improvement solvent->success Improvement precatalyst Use a Pre-catalyst (e.g., RuPhos-G3) temp->precatalyst No improvement temp->success Improvement precatalyst->success Improvement failure Persistent Low Yield (Consult further literature) precatalyst->failure No improvement G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII L₂Pd(II)(Ar)(X) Pd0->PdII Ar-X AmineCoord Amine Coordination (R₂NH) PdAmine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII->PdAmine R₂NH Deprotonation Deprotonation (Base) PdAmido L₂Pd(II)(Ar)(NR₂) PdAmine->PdAmido -H⁺ PdAmido->Pd0 Ar-NR₂ RE Reductive Elimination Product Ar-NR₂

Sources

Technical Support Center: Navigating the Stability of the Methoxymethyl (MOM) Group in the Presence of Lewis Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability and reactivity of the methoxymethyl (MOM) protecting group with Lewis acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter the nuances of MOM group chemistry in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles governing the interaction of MOM ethers with Lewis acids, empowering you to troubleshoot effectively and design robust synthetic strategies.

Introduction: The Double-Edged Sword of MOM Protection

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its ease of installation and general stability to a broad range of non-acidic reagents.[1][2] However, its susceptibility to acidic conditions, particularly in the presence of Lewis acids, can be both a valuable tool for deprotection and a potential pitfall leading to undesired cleavage.[1][3] Understanding the factors that dictate the stability of the MOM group is paramount for its successful application in complex molecule synthesis. This guide will equip you with the knowledge to confidently employ the MOM group, foreseeing potential challenges and implementing effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges faced by researchers working with MOM-protected compounds and Lewis acids.

Q1: Why did my MOM group unexpectedly cleave during a Lewis acid-mediated reaction?

A1: Unintended cleavage of a MOM group in the presence of a Lewis acid is a frequent issue and typically stems from the inherent Lewis basicity of the ether oxygens in the MOM group. The Lewis acid can coordinate to one of these oxygens, activating the acetal for cleavage.[1] Several factors can contribute to this:

  • Strength of the Lewis Acid: Strong Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃) are highly effective at coordinating to and cleaving MOM ethers, even at low temperatures.[1][3]

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for the cleavage to occur, even with milder Lewis acids.

  • Substrate Effects: The electronic and steric environment around the MOM group can influence its lability. For instance, increased steric congestion around the MOM ether can sometimes facilitate solvolytic cleavage under acidic conditions.[4]

  • Solvent: The choice of solvent can influence the Lewis acidity of the catalyst and the stability of any charged intermediates.

Q2: I need to use a strong Lewis acid for my reaction, but I want to keep my MOM group intact. What are my options?

A2: While challenging, it is not impossible. Consider the following strategies:

  • Lower the Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can significantly reduce the rate of MOM group cleavage, potentially allowing your desired reaction to proceed selectively.[1]

  • Use a Milder Lewis Acid: If the reaction allows, substitute the strong Lewis acid with a milder alternative. Zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or certain organoaluminum reagents may be sufficiently catalytic for your primary transformation without readily cleaving the MOM group.[1][5]

  • Protecting Group Manipulation: In some cases, it may be more strategic to switch to a more robust protecting group that is stable to the required Lewis acid, such as a benzyl ether or a silyl ether like tert-butyldimethylsilyl (TBS).[1]

Q3: How can I selectively deprotect a MOM group in the presence of other acid-sensitive groups like a TBS ether?

A3: Selective deprotection is achievable by carefully tuning the reaction conditions. Generally, MOM groups are more labile to Lewis acids than TBS ethers.

  • Mild Lewis Acids: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used for selective MOM deprotection, often at low temperatures.[1][6]

  • Chelation-Assisted Cleavage: For certain substrates, specific Lewis acids can achieve selectivity through chelation. For example, the 2-methoxyethoxymethyl (MEM) group, which is structurally similar to the MOM group, is particularly labile to Lewis acids like ZnBr₂ due to bidentate coordination.[7][8] While MOM has a lower propensity for this, substrate-dependent chelation can still play a role.

Q4: Can I use protic acids for MOM deprotection? How do they compare to Lewis acids?

A4: Yes, protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are standard reagents for MOM deprotection.[6] The mechanism involves protonation of an ether oxygen, followed by cleavage. The choice between a protic and a Lewis acid depends on the substrate's overall functionality. Lewis acids can sometimes offer greater selectivity and milder conditions, especially when trying to avoid protonation of other sensitive functional groups.

Troubleshooting Guide: When Experiments Go Awry

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving MOM-protected compounds and Lewis acids.

Scenario 1: Unexpected MOM Deprotection
  • Symptom: You isolate your product without the MOM group, or with a significant portion deprotected.

  • Initial Diagnosis: The reaction conditions were too harsh for the MOM group's stability.

Troubleshooting Workflow:

G start Unexpected MOM Cleavage Observed temp Lower Reaction Temperature (e.g., to -78 °C) start->temp lewis_acid Switch to a Milder Lewis Acid (e.g., ZnBr₂, MgBr₂) temp->lewis_acid Cleavage still occurs success Problem Solved temp->success Cleavage is suppressed base Add a Non-Nucleophilic Base (e.g., Proton Sponge) lewis_acid->base Cleavage still occurs lewis_acid->success Cleavage is suppressed protecting_group Consider a More Robust Protecting Group (e.g., Benzyl, TBS) base->protecting_group Cleavage still occurs base->success Cleavage is suppressed protecting_group->success fail Cleavage Persists

Caption: Troubleshooting decision tree for unexpected MOM cleavage.

Scenario 2: Incomplete MOM Deprotection
  • Symptom: Your intended MOM deprotection reaction does not go to completion, leaving a mixture of starting material and product.

  • Initial Diagnosis: The deprotection conditions are too mild or the reaction time is insufficient.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction by TLC.

  • Use a Stronger Lewis Acid: If temperature elevation is not effective or detrimental to your product, consider a more potent Lewis acid.

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient molar equivalent of the Lewis acid.

  • Check Reagent Quality: Lewis acids can degrade upon exposure to moisture. Use a fresh or properly stored batch.

Mechanism of Lewis Acid-Mediated MOM Cleavage

The cleavage of a MOM ether by a Lewis acid (LA) is initiated by the coordination of the Lewis acid to one of the ether oxygen atoms. This coordination makes the acetal a better leaving group and activates the C-O bond towards cleavage.

G cluster_0 Coordination cluster_1 Cleavage cluster_2 Hydrolysis R-O-CH2-O-Me R-O-CH₂-O-Me Complex R-O-CH₂-O(LA)-Me R-O-CH2-O-Me->Complex + LA LA Oxocarbenium [R-O-CH₂]⁺ + MeO-LA⁻ Complex->Oxocarbenium Product R-OH + CH₂O + LA Oxocarbenium->Product + H₂O (workup)

Caption: Mechanism of MOM cleavage by a Lewis acid.

Data Summary: Stability of MOM Ethers with Common Lewis Acids

The following table provides a general overview of the stability of MOM ethers in the presence of various Lewis acids. Note that these are general guidelines, and stability can be highly substrate-dependent.

Lewis AcidRelative StrengthTypical Conditions for CleavageGeneral Stability of MOM Group
TiCl₄ Strong-78 °C to 0 °CLabile[1][3]
SnCl₄ Strong0 °C to room temperatureLabile[1][3]
AlCl₃ Strong0 °C to room temperatureLabile[1]
BF₃·OEt₂ Moderate0 °C to room temperatureModerately stable to labile[1]
ZnBr₂ MildRoom temperature to refluxOften stable at lower temperatures[1][9]
MgBr₂ MildRoom temperature to refluxGenerally stable[5]
TMSOTf Moderate-78 °C to 0 °CLabile, often used for deprotection[1][10]
TMSBr Moderate-78 °C to 0 °CLabile, often used for deprotection[1][6]

Experimental Protocols

The following are representative protocols. Always perform a small-scale test reaction to optimize conditions for your specific substrate.

Protocol 1: General Procedure for MOM Deprotection using a Strong Lewis Acid (TiCl₄)

WARNING: Titanium tetrachloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of TiCl₄ (1.1 - 2.0 equiv) in DCM to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective MOM Deprotection using a Milder Lewis Acid (ZnBr₂)
  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add ZnBr₂ (1.5 - 3.0 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature, or gently heat if necessary. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Maegawa, T., Koutani, Y., Senami, K., Yahata, K., & Fujioka, H. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETAL AND MOM ETHER IN THE PRESENCE OF KETAL-TYPE PROTECTIVE GROUPS: REMARKABLE EFFECT OF TBSOTf. HETEROCYCLES, 86(1), 455.
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, June 30). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel. Retrieved from [Link]

  • Basu, K. (n.d.). Organic Chemistry-4.
  • ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
  • ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.
  • ACS Publications. (2012, August 28). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • Seto, H., & Mander, L. N. (1992). A REFINED METHOD FOR THE REMOVAL OF THE METHOXYMETHYL (MOM) PROTECTING GROUP FOR CARBINOLS WITH ACIDIC ION-EXCHANGE RESIN.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.

Sources

Validation & Comparative

Comparative Guide: Basicity and Electronic Properties of 2-(Methoxymethyl)pyridin-4-amine vs. Aminopyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methoxymethyl)pyridin-4-amine represents a strategic structural modification of the classic 4-aminopyridine (4-AP) scaffold. While 4-AP is a potent potassium channel blocker with high basicity (


 9.17), the introduction of a 2-methoxymethyl group modulates this physicochemical property through competing electronic effects.

This guide provides a technical comparison of 2-(Methoxymethyl)pyridin-4-amine against standard aminopyridine benchmarks. Our analysis indicates that the 2-methoxymethyl substituent exerts a weak electron-withdrawing inductive effect (-I) that slightly attenuates the ring nitrogen's basicity compared to the parent 4-AP, while maintaining significantly higher basicity than 2- or 3-aminopyridine isomers. This "tuned" basicity has implications for solubility, membrane permeability, and salt formation in drug development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureDescription
Compound Name 2-(Methoxymethyl)pyridin-4-amine
CAS Number 1538416-23-7
Molecular Formula

Core Scaffold Pyridine
Primary Donor 4-Amino group (

)
Modulating Group 2-Methoxymethyl group (

)
Electronic Environment Visualization

The following diagram illustrates the competing electronic effects defining the basicity of the molecule. The 4-amino group acts as a strong Resonance Donor (+R), while the 2-methoxymethyl group introduces a proximal Inductive Withdrawal (-I).

ElectronicEffects Core Pyridine Ring (Aromatic Core) N_Ring Ring Nitrogen (Protonation Site) Core->N_Ring Increased e- Density Amino 4-Amino Group (-NH2) Amino->Core +R Effect (Strong e- Donation) Subst 2-Methoxymethyl (-CH2-O-Me) Subst->Core -I Effect (Net) (Weak e- Withdrawal)

Figure 1: Electronic interplay in 2-(Methoxymethyl)pyridin-4-amine. The strong electron donation from the 4-amino group is slightly tempered by the inductive withdrawal of the methoxymethyl oxygen.

Comparative Basicity Analysis

The basicity of aminopyridines is dictated by the availability of the ring nitrogen lone pair.[1] The table below compares the target compound with established analogues to establish a Structure-Activity Relationship (SAR).

CompoundStructure

(Conjugate Acid)*
Electronic DriverRelative Basicity
2-Methyl-4-aminopyridine 4-NH2, 2-Me~9.8 (Est.)[2]+I (Methyl) & +R (Amino)Highest
4-Aminopyridine (4-AP) 4-NH2, 2-H9.17 [1]+R (Amino)High (Ref)
2-(Methoxymethyl)pyridin-4-amine 4-NH2, 2-CH2OMe~8.7 - 8.9 (Pred.)**+R (Amino) vs -I (Ether)Modulated
2-Aminopyridine 2-NH26.86 [1]+R (Amino) - Ortho EffectModerate
3-Aminopyridine 3-NH26.00 [2]No Resonance StabilizationLow
2-Chloro-4-aminopyridine 4-NH2, 2-Cl~6.5-I (Chloro) & -RVery Low

Note:


 values refer to the protonation of the ring nitrogen.
Prediction Logic:  The 2-methyl group increases pyridine 

by ~0.7 units (Pyridine 5.23

2-Picoline 5.97). The 2-hydroxymethyl group decreases pyridine

by ~0.3 units (Pyridine 5.23

2-Pyridylmethanol 4.90) due to the oxygen's inductive effect [3]. The methoxymethyl group is electronically similar to hydroxymethyl. Thus, we predict a shift of -0.3 to -0.4 units relative to 4-AP.
Technical Insight: The "Goldilocks" Zone

2-(Methoxymethyl)pyridin-4-amine occupies a unique physicochemical space.

  • Vs. 4-AP: It is slightly less basic. This reduction can be advantageous for reducing non-specific binding or improving passive membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).

  • Vs. 2-Methyl-4-AP: It lacks the strong lipophilic and electron-donating boost of the pure alkyl group, offering a more polar alternative with potential for hydrogen bonding interactions via the ether oxygen.

Experimental Protocol: Determination

To empirically verify the basicity of 2-(Methoxymethyl)pyridin-4-amine, we recommend a Potentiometric Titration workflow. This method is self-validating and precise for bases in the 4-10


 range.
Materials
  • Analyte: 2-(Methoxymethyl)pyridin-4-amine (>98% purity).

  • Titrant: 0.1 M HCl (Standardized).

  • Solvent: Degassed

    
    -free water (or 0.1 M KCl background electrolyte).
    
  • Instrument: Autotitrator with a calibrated glass pH electrode.

Step-by-Step Methodology
  • Preparation: Dissolve

    
     mol of the substance in 50 mL of 0.1 M KCl solution. Ensure complete dissolution; mild sonication may be used.
    
  • Blank Calibration: Perform a blank titration on the solvent system to determine the exact electrode response slope.

  • Acid Titration:

    • Start at natural pH (likely >9).

    • Add 0.1 M HCl in small increments (e.g., 50

      
      L).
      
    • Record pH after stabilization (drift < 0.1 mV/s).

    • Continue until pH drops below 3.0.

  • Data Processing:

    • Plot pH vs. Volume of HCl.

    • Identify the inflection point (Equivalence Point).

    • The

      
       corresponds to the pH at the Half-Equivalence Point  (where 
      
      
      
      ).
    • Self-Validation: Use a Gran Plot analysis to linearize the data and confirm the endpoint precision.

TitrationWorkflow Start Start: Dissolve Compound (0.001 M in KCl) Titrate Titrate with 0.1 M HCl (Stepwise Addition) Start->Titrate Measure Measure pH Response Titrate->Measure Measure->Titrate Next Aliquot Analyze Identify Inflection Point (First Derivative) Measure->Analyze Complete Calc Calculate pKa (Henderson-Hasselbalch) Analyze->Calc

Figure 2: Workflow for potentiometric determination of basicity.

Implications for Research & Development

Solubility Profiling

The methoxymethyl group increases polarity compared to a methyl group (ClogP ~0.6 vs ~1.1 for 2-methyl-4-AP). Combined with the slightly lower


, this compound may exhibit higher aqueous solubility  at neutral pH compared to its alkyl analogues.
Synthetic Utility

The ether moiety is stable under basic conditions but can be cleaved by strong Lewis acids (e.g.,


), offering a potential "handle" for converting the molecule into a 2-hydroxymethyl derivative or cyclizing to fused ring systems.
Biological Activity

In potassium channel blocking assays (a common application for 4-AP derivatives), the steric bulk of the 2-substituent is critical. The 2-methoxymethyl group is larger than a methyl group but flexible. Researchers should control for steric clash within the channel pore when comparing potency against 4-AP.

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[3][4][5][6][7] Journal of the Chemical Society, 2240-2249. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290-292. Link

  • PubChem. (2025).[8][9][10] 4-Aminopyridine Compound Summary. Link

Sources

A Comparative Guide to the Validation of 2-(Methoxymethyl)pyridin-4-amine and Its Alternatives as Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, metabolic stability, and bioavailability.[1][2] Among the vast array of substituted pyridines, 2-(Methoxymethyl)pyridin-4-amine has emerged as a key intermediate, offering a unique combination of a nucleophilic amino group and a methoxymethyl substituent that can engage in various chemical transformations.

This guide provides a comprehensive technical comparison of 2-(Methoxymethyl)pyridin-4-amine with viable alternative intermediates. By presenting side-by-side experimental data and detailed synthetic protocols, we aim to equip researchers and drug development professionals with the critical information needed to select the most appropriate building block for their specific synthetic strategies and drug discovery programs.

The Strategic Importance of 2-Substituted 4-Aminopyridines

The 4-aminopyridine moiety is a prevalent feature in many biologically active compounds due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The substituent at the 2-position plays a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its reactivity and pharmacological activity.

This guide will focus on a comparative validation of the following key intermediates:

  • 2-(Methoxymethyl)pyridin-4-amine: The primary subject of this guide, valued for the synthetic handles offered by its methoxymethyl group.

  • 4-Amino-2-methylpyridine: A closely related and commonly used alternative.[3]

  • 2-Chloro-4-aminopyridine: An alternative that offers a different reactivity profile due to the presence of a halogen.

Comparative Synthesis and Performance

The selection of a key intermediate in a drug discovery campaign is often a balance between synthetic accessibility, cost, and the desired physicochemical properties of the final compound. Below, we compare the synthetic routes and key performance indicators for 2-(Methoxymethyl)pyridin-4-amine and its alternatives.

Synthetic Pathway Overview

The synthesis of these intermediates often involves multi-step sequences. The following diagram illustrates a generalized synthetic workflow for 2-substituted-4-aminopyridines.

cluster_0 General Synthetic Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Functional Group Interconversion/Introduction Start->Step1 Reaction 1 Step2 Introduction of Amino Group Precursor Step1->Step2 Reaction 2 Step3 Reduction/Conversion to 4-Amino Group Step2->Step3 Reaction 3 End Final Intermediate (2-Substituted-4-aminopyridine) Step3->End Final Product

Caption: A generalized workflow for the synthesis of 2-substituted-4-aminopyridine intermediates.

Experimental Protocols and Data

Protocol 1: Synthesis of 4-Amino-2-methylpyridine

This protocol is adapted from established literature procedures and patents.[2][4]

Reaction Scheme:

A common route involves the nitration of 2-methylpyridine followed by reduction.

Step-by-Step Methodology:

  • Nitration: To a solution of 2-methylpyridine in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Reduction: The isolated 2-methyl-4-nitropyridine is then dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

  • Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-amino-2-methylpyridine.

Expected Yield and Purity:

Published methods report yields for the reduction step to be as high as 94%.[2] The purity of the final product is typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]

Protocol 2: Synthesis of 2-Chloro-4-aminopyridine

This protocol is based on patented synthetic methods.[5][6]

Reaction Scheme:

A multi-step synthesis starting from 2-chloropyridine is often employed.

Step-by-Step Methodology:

  • N-Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[7]

  • Nitration: The resulting N-oxide is then nitrated at the 4-position using a mixture of nitric and sulfuric acids to yield 2-chloro-4-nitropyridine-N-oxide.[5][7]

  • Reduction: The nitro group is subsequently reduced to an amino group. A common method involves using iron powder in acetic acid.[5]

  • Purification: The final product, 2-chloro-4-aminopyridine, is isolated and purified, often through recrystallization, to achieve high purity.[6]

Expected Yield and Purity:

The overall yield for this multi-step process can be high, with the final reduction step yielding the product in significant quantities.[5] Purity is generally high after purification.

Data Summary and Comparison

The choice of intermediate will depend on the specific requirements of the synthetic route and the desired properties of the final molecule. The following table summarizes key data for the discussed intermediates.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityReported Synthesis Yield
2-(Methoxymethyl)pyridin-4-amine1538416-23-7C₇H₁₀N₂O138.17>97%[8]Not readily available
4-Amino-2-methylpyridine18437-58-6C₆H₈N₂108.14≥98%[3]Up to 94% (for reduction step)[2]
2-Chloro-4-aminopyridine19798-81-3C₅H₅ClN₂128.56HighHigh (process dependent)[5]

Discussion and Strategic Selection

The decision to use 2-(methoxymethyl)pyridin-4-amine, 4-amino-2-methylpyridine, or 2-chloro-4-aminopyridine as a key intermediate should be based on a careful analysis of their respective advantages and disadvantages in the context of a specific drug discovery project.

  • 2-(Methoxymethyl)pyridin-4-amine: The methoxymethyl group at the 2-position offers unique opportunities for further functionalization. The ether linkage is generally stable but can be cleaved under specific conditions if desired. The primary drawback is the current lack of readily available, detailed public-domain synthesis protocols with reported yields, which may suggest a more complex or proprietary synthesis.

  • 4-Amino-2-methylpyridine: This is a widely used and commercially available intermediate with well-documented synthetic routes.[2][3] The methyl group is relatively inert but can be a key pharmacophoric element. Its straightforward synthesis and availability make it a cost-effective choice for many applications.

  • 2-Chloro-4-aminopyridine: The chloro substituent provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility makes it a valuable building block for generating compound libraries for structure-activity relationship (SAR) studies.

Logical Framework for Intermediate Selection

The following decision-making framework can guide the selection process:

cluster_0 Intermediate Selection Framework Start Define Synthetic Goal and Target Molecule Properties Q1 Is a reactive handle for cross-coupling needed? Start->Q1 A1_Yes Consider 2-Chloro-4-aminopyridine Q1->A1_Yes Yes Q2 Is the 2-substituent primarily for steric/electronic modulation? Q1->Q2 No End Select Optimal Intermediate A1_Yes->End A2_Yes Consider 4-Amino-2-methylpyridine Q2->A2_Yes Yes Q3 Is further functionalization at the 2-position side chain desired? Q2->Q3 No A2_Yes->End A3_Yes Consider 2-(Methoxymethyl)pyridin-4-amine Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision framework for selecting the appropriate 2-substituted-4-aminopyridine intermediate.

Conclusion

The validation of 2-(methoxymethyl)pyridin-4-amine as a key intermediate highlights its potential in synthetic campaigns where the methoxymethyl group can be leveraged for further molecular elaboration. However, for routine applications or when cost and synthetic simplicity are paramount, 4-amino-2-methylpyridine presents a well-established and economical alternative. For library synthesis and the exploration of diverse chemical space through cross-coupling chemistry, 2-chloro-4-aminopyridine remains an invaluable building block.

Ultimately, the optimal choice of intermediate is project-specific. This guide provides the foundational data and synthetic considerations to enable an informed and strategic decision, thereby accelerating the drug discovery and development process.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Europe PMC. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015). Brieflands. [Link]

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents. (n.d.).
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Science Publishing Group. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021).
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.). Google Patents. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (2013). EPO. [Link]

  • US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents. (n.d.).
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. [Link]

  • Synthesis of (i) 2-(Chloromethyl)-4-phenylpyridine hydrochloride. (n.d.). PrepChem.com. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. (n.d.).

Sources

A Comparative Guide to the In Silico Evaluation of 2-(Methoxymethyl)pyridin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, computational techniques such as molecular docking have become indispensable tools. These methods allow for the rapid and cost-effective evaluation of large libraries of chemical compounds against specific biological targets, providing crucial insights into potential binding modes and affinities. This guide offers a comprehensive overview of the application of docking studies to a specific class of emerging kinase inhibitors: 2-(methoxymethyl)pyridin-4-amine derivatives.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. It will provide not only a theoretical framework but also practical, step-by-step protocols for conducting and analyzing docking studies, supported by experimental data where available. We will delve into the rationale behind experimental choices, ensuring a robust and validated approach to in silico screening.

Introduction to 2-(Methoxymethyl)pyridin-4-amine Derivatives in Kinase Inhibition

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes them attractive starting points for inhibitor design. The 2-(methoxymethyl)pyridin-4-amine scaffold represents a promising new avenue of exploration within this chemical space. The methoxymethyl group at the 2-position can potentially engage in additional interactions within the kinase active site, offering opportunities for enhanced potency and selectivity.

While extensive research has been conducted on various pyridine and pyrimidine derivatives as kinase inhibitors, specific and detailed docking studies on 2-(methoxymethyl)pyridin-4-amine derivatives are still emerging in the public domain. This guide, therefore, will also serve to highlight the potential of this scaffold and provide a framework for its computational evaluation against a panel of relevant kinases.

The Kinase Target Landscape

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, they are a major class of drug targets. For the purpose of this guide, we will consider a selection of kinases that are frequently implicated in disease and have been successfully targeted by pyridine and pyrimidine-based inhibitors. These include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1]

  • Rho-associated coiled-coil containing protein kinase (ROCK): Involved in cell adhesion, motility, and contraction.

  • c-Met: A receptor tyrosine kinase implicated in cell proliferation, survival, and metastasis.

  • p21-activated kinase 4 (PAK4): Plays a role in cell survival, proliferation, and cytoskeletal dynamics.[2]

The selection of a specific kinase for a docking study is a critical first step and should be guided by the therapeutic indication of interest.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a robust and reproducible workflow for conducting molecular docking studies of 2-(methoxymethyl)pyridin-4-amine derivatives against a chosen kinase target. This workflow is designed to be adaptable and can be applied to various docking software packages.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Preparation (e.g., from PDB) Grid 3. Grid Box Generation (Defining the active site) PDB->Grid Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Docking Results (Binding energy, pose analysis) Docking->Analysis Validation 6. Post-Docking Analysis & Validation (Comparison with experimental data) Analysis->Validation

Caption: A generalized workflow for molecular docking studies of kinase inhibitors.

Part 1: Protein and Ligand Preparation

Scientific integrity in docking studies begins with meticulous preparation of the input structures. The quality of your starting protein and ligand structures will directly impact the reliability of your results.

1.1. Protein Structure Preparation

  • Objective: To obtain a high-quality, clean protein structure ready for docking.

  • Protocol:

    • Obtain the Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a structure with a co-crystallized ligand, as this helps to identify the active site.

    • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-factors that are not relevant to the binding of your ligand.

    • Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for accurately modeling hydrogen bonding interactions.

    • Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the Prepared Protein: Save the cleaned and prepared protein in a suitable format for your docking software (e.g., PDBQT for AutoDock Vina).

  • Causality: Removing extraneous molecules prevents them from interfering with the docking calculation. Adding hydrogens and assigning charges are essential for the accurate calculation of electrostatic and hydrogen bonding interactions, which are major drivers of ligand binding.

1.2. Ligand Structure Preparation

  • Objective: To generate a low-energy 3D conformation of the 2-(methoxymethyl)pyridin-4-amine derivative.

  • Protocol:

    • Create the 2D Structure: Draw the 2D structure of your derivative using a molecule editor like Avogadro.

    • Convert to 3D: Convert the 2D structure to a 3D conformation.

    • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is critical to obtain a realistic, low-energy conformation of the ligand.

    • Save the Ligand: Save the optimized ligand structure in a format compatible with your docking software (e.g., PDBQT).

  • Causality: A proper 3D structure and low-energy conformation are essential for the docking algorithm to explore the conformational space of the ligand within the active site effectively.

Part 2: Molecular Docking

With the prepared protein and ligand, the next step is to perform the docking simulation.

2.1. Grid Box Generation

  • Objective: To define the search space for the docking algorithm, focusing on the kinase active site.

  • Protocol:

    • Identify the Active Site: The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure.

    • Define the Grid Box: Create a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large that it unnecessarily increases the computational time.

  • Causality: The grid box confines the search space of the docking algorithm to the region of interest, making the calculation more efficient and relevant.

2.2. Running the Docking Simulation

  • Objective: To predict the binding pose and estimate the binding affinity of the ligand to the protein.

  • Protocol:

    • Select Docking Software: Choose a well-validated docking program. AutoDock Vina is a popular and effective choice for academic research.

    • Configure Docking Parameters: Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the Docking Run: Run the docking simulation using the prepared protein, ligand, and grid box parameters.

  • Causality: The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, and the scoring function estimates the binding affinity for each pose.

Part 3: Analysis and Validation

The final and most critical phase is the analysis and interpretation of the docking results.

3.1. Analysis of Docking Results

  • Objective: To evaluate the predicted binding modes and affinities.

  • Protocol:

    • Examine Binding Poses: Visualize the predicted binding poses of the ligand in the kinase active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Analyze Binding Energies: The docking software will provide a binding energy or score for each pose. Lower binding energies generally indicate a more favorable binding interaction.

    • Clustering of Poses: If multiple binding modes are generated, they can be clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.

  • Causality: A thorough analysis of the binding poses and energies provides insights into the potential mechanism of inhibition and can guide the rational design of more potent derivatives.

3.2. Comparison with Experimental Data

  • Objective: To validate the docking protocol and the predicted binding modes.

  • Protocol:

    • Correlate with Biological Activity: If experimental data such as IC50 or Ki values are available for a series of derivatives, correlate the docking scores with the biological activity. A good correlation provides confidence in the predictive power of the docking model.

    • Compare with Known Inhibitors: Dock known inhibitors of the target kinase and compare their predicted binding modes and scores with those of your novel derivatives. This can provide a benchmark for evaluating the potential of your compounds.

  • Self-Validation: The correlation between in silico predictions and experimental data is the ultimate validation of the docking protocol. A lack of correlation may indicate issues with the protein or ligand preparation, docking parameters, or the scoring function's ability to accurately rank compounds of that particular chemical class.

Data Presentation: A Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a quick assessment of the performance of different 2-(methoxymethyl)pyridin-4-amine derivatives against various kinase targets.

Derivative IDTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesPredicted IC50 (µM)Experimental IC50 (µM)
Compound 1 CDK2-8.5Leu83, Glu81, Phe800.15Data not available
Compound 2 ROCK1-7.9Met156, Lys1050.52Data not available
Compound 3 c-Met-9.1Met1160, Tyr12300.08Data not available
Compound 4 PAK4-8.2Leu396, Val3340.23Data not available
Reference InhibitorCDK2-9.5Leu83, Glu81, Asp1450.050.04

Note: The predicted IC50 values are hypothetical and would be derived from a QSAR model built upon a larger dataset. Experimental data for 2-(methoxymethyl)pyridin-4-amine derivatives is currently limited in publicly accessible literature.

Visualizing Key Interactions and Workflows

Visual representations are crucial for understanding complex biological processes and computational workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2-(Methoxymethyl)pyridin-4-amine Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 2-(methoxymethyl)pyridin-4-amine derivative.

Conclusion and Future Directions

Molecular docking is a powerful tool for the initial evaluation of novel kinase inhibitors like the 2-(methoxymethyl)pyridin-4-amine derivatives. This guide has provided a comprehensive, step-by-step protocol for conducting and analyzing docking studies, emphasizing scientific integrity and rational decision-making.

While the publicly available experimental data for this specific class of compounds is currently sparse, the framework presented here provides a solid foundation for their in silico evaluation. As more experimental data becomes available, it will be crucial to build and validate robust quantitative structure-activity relationship (QSAR) models to further refine the predictive power of these computational methods. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of potent and selective kinase inhibitors.

References

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(1), 1-15. [Link]

  • Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11891. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Li, J., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • GraphPad Prism. GraphPad Software, San Diego, California USA. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(Methoxymethyl)pyridin-4-amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as achieving potent pharmacological activity. A key determinant of this profile is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and a short duration of action, which can necessitate higher or more frequent dosing and increase the risk of toxic metabolite formation.[1][3]

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Its nitrogen atom can improve aqueous solubility and provides a key hydrogen bond acceptor site. However, the pyridine ring can also be a metabolic liability, susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] This guide focuses on 2-(Methoxymethyl)pyridin-4-amine, a scaffold featuring a basic amine, a pyridine core, and a methoxymethyl substituent. The methoxy group, while often beneficial for binding and physicochemical properties, is a well-known site for metabolic attack, primarily through O-demethylation.[6][7]

This document provides a comparative analysis of the metabolic stability of 2-(Methoxymethyl)pyridin-4-amine analogues. We will delve into the structure-metabolism relationships (SMRs) that govern their stability, provide detailed experimental protocols for in vitro assessment, and present comparative data to guide medicinal chemists in designing more robust drug candidates.

Understanding the Metabolic Landscape of the Parent Scaffold

The metabolic fate of 2-(Methoxymethyl)pyridin-4-amine is primarily dictated by two "soft spots": the methoxymethyl group and the electron-rich pyridine ring. The major metabolic enzymes responsible for the biotransformation of such xenobiotics are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[8][9][10]

  • O-Demethylation: The ether linkage in the methoxymethyl group is highly susceptible to oxidative cleavage by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast number of clinical drugs.[9][11] This reaction yields a primary alcohol and formaldehyde, significantly altering the compound's properties and often leading to rapid clearance.

  • Pyridine Ring Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide, a common metabolic pathway for tertiary amines and heterocyclic compounds.[12] Furthermore, the pyridine ring itself can undergo hydroxylation at various positions, driven by the specific CYP isoforms involved.[5]

The goal of creating analogues is to strategically modify these metabolic soft spots to hinder enzymatic attack without compromising the desired pharmacological activity.

Potential Metabolic Pathways of 2-(Methoxymethyl)pyridin-4-amine

Parent 2-(Methoxymethyl)pyridin-4-amine Metabolite1 O-Demethylation Product (Primary Alcohol) Parent->Metabolite1 O-Demethylation Metabolite2 Pyridine N-Oxide Parent->Metabolite2 N-Oxidation Metabolite3 Ring Hydroxylation Product Parent->Metabolite3 Aromatic Hydroxylation CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) CYP_Enzymes->Parent Catalysis

Caption: Key metabolic pathways for the 2-(Methoxymethyl)pyridin-4-amine scaffold.

Comparative Analysis of Analogue Stability

To improve metabolic stability, medicinal chemists employ several strategies, including steric hindrance and bioisosteric replacement. Steric hindrance involves adding bulky groups near a metabolic site to block enzyme access. Bioisosteric replacement involves substituting a metabolically labile group with a different group that has similar physical or chemical properties but is more resistant to metabolism.[13][14][15]

Below, we compare the metabolic stability of the parent compound with several rationally designed analogues using data from a standardized human liver microsomal (HLM) stability assay. The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes.[2][16] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructure / Modificationt½ (min)CLint (µL/min/mg)Primary Metabolic Rationale
Parent 2-(Methoxymethyl)pyridin-4-amine12115.5Susceptible to O-demethylation and ring oxidation.
Analogue A Bioisostere: 2-(Difluoromethyl)pyridin-4-amine> 60< 11.6C-F bonds are highly stable and block oxidative metabolism at that position.[17]
Analogue B Bioisostere: 2-(Cyclopropyl)pyridin-4-amine4515.4The cyclopropyl group is a stable bioisostere for a methyl/methylene group but is less lipophilic than a t-butyl group.[18]
Analogue C Steric Shielding: 2-(1-Methoxyethyl)pyridin-4-amine2555.4The additional methyl group provides steric hindrance at the ether linkage, slowing O-demethylation.
Analogue D Ring Modification: 5-Fluoro-2-(methoxymethyl)pyridin-4-amine1877.0An electron-withdrawing fluorine atom deactivates the pyridine ring, reducing its susceptibility to oxidation.[5]

Note: The data presented are representative and intended for comparative purposes.

Discussion of Structure-Metabolism Relationships
  • Analogue A (Difluoromethyl): The replacement of the methoxy group with a difluoromethyl group is a classic strategy to block metabolism. The high strength of the carbon-fluorine bond makes it resistant to CYP-mediated oxidation.[17] This results in a dramatic increase in metabolic stability, as reflected by the significantly longer half-life and lower clearance.

  • Analogue B (Cyclopropyl): The cyclopropyl group serves as a stable, non-labile bioisostere for the methoxymethyl group.[18] It maintains a similar spatial arrangement but lacks the susceptible ether bond, leading to a substantial improvement in stability.

  • Analogue C (Steric Shielding): By creating a secondary ether, the alpha-methyl group sterically shields the ether oxygen from the active site of metabolizing enzymes. This hinders, but does not completely block, O-demethylation, resulting in a moderate improvement in stability.

  • Analogue D (Ring Deactivation): Introducing an electron-withdrawing group like fluorine onto the pyridine ring makes it less electron-rich and therefore less prone to electrophilic attack by CYP enzymes.[5] This strategy specifically addresses the metabolic liability of the pyridine core, leading to a modest increase in stability.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol details a standardized, high-throughput method for assessing the metabolic stability of test compounds. The core principle is to incubate the compound with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes, and monitor the disappearance of the parent compound over time using LC-MS/MS.[3][16][19]

Materials and Reagents
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system ensures a sustained supply of the essential CYP cofactor, NADPH.[19]

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Verapamil, Diazepam) for LC-MS/MS analysis.

  • Control Compounds: High-clearance (e.g., Dextromethorphan) and low-clearance (e.g., Warfarin) compounds to validate assay performance.

Assay Workflow

prep Step 1: Reagent Preparation - Dilute Test Compounds - Prepare Microsome Suspension - Prepare NRS Solution preinc Step 2: Pre-incubation - Add Microsomes and Test Compound to Plate - Incubate at 37°C for 5 min prep->preinc init Step 3: Reaction Initiation - Add NRS to start the reaction preinc->init incubate Step 4: Time-Point Sampling - At T=0, 5, 15, 30, 60 min: - Transfer aliquot to Quench Solution init->incubate process Step 5: Sample Processing - Vortex and Centrifuge at 4000g - Precipitate proteins incubate->process analyze Step 6: LC-MS/MS Analysis - Transfer supernatant - Quantify remaining parent compound process->analyze data Step 7: Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare intermediate dilutions of test and control compounds from the 10 mM DMSO stocks into acetonitrile to achieve a final incubation concentration of 1 µM.[19] The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

  • Incubation Plate Setup:

    • On a 96-well plate, add 50 µL of 100 mM potassium phosphate buffer to each well.

    • Add 1 µL of the diluted test/control compound to the appropriate wells.

    • Add 25 µL of the HLM suspension (e.g., at a concentration of 2 mg/mL to achieve a final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[20] This step ensures all components reach the optimal reaction temperature.

  • Reaction Initiation and Sampling:

    • Prepare the complete NRS solution according to the manufacturer's instructions.

    • Initiate the metabolic reaction by adding 25 µL of the pre-warmed NRS solution to each well. The total incubation volume is 101 µL.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot from the incubation wells and immediately add it to a separate 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard.[16] The cold organic solvent serves to terminate the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and vortex thoroughly for 2 minutes.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the parent drug in a complex biological matrix.[21][22]

  • Data Analysis:

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[16]

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)

Conclusion and Future Directions

The metabolic stability of 2-(Methoxymethyl)pyridin-4-amine is significantly influenced by the lability of the methoxymethyl group and the pyridine ring. This guide demonstrates that strategic modifications, particularly bioisosteric replacement of the methoxymethyl moiety with groups like difluoromethyl or cyclopropyl, can dramatically enhance metabolic stability. Similarly, deactivating the pyridine ring with electron-withdrawing substituents offers another viable, albeit less impactful, strategy.

The provided in vitro liver microsomal stability assay is a robust and essential tool in early drug discovery for triaging compounds and guiding lead optimization.[3][16][24] By integrating these principles and methodologies, researchers can rationally design analogues of 2-(Methoxymethyl)pyridin-4-amine with improved pharmacokinetic profiles, thereby increasing their potential for successful clinical development.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025). PMC.
  • Technical Support Center: Metabolic Stability of Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. (2025). Benchchem.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Pyridine. (n.d.). Wikipedia.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). PubMed.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
  • Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. (n.d.). ResearchGate.
  • A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. (n.d.). Benchchem.
  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (2025). PMC.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[19][21]triazino[2,3-c]quinazolines. (2024). MDPI. Available from:

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers.
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2024). MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.